L-783483
Descripción
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Propiedades
Fórmula molecular |
C22H21ClF3NO4S |
|---|---|
Peso molecular |
487.9 g/mol |
Nombre IUPAC |
2-[3-chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid |
InChI |
InChI=1S/C22H21ClF3NO4S/c1-2-4-14-17(7-6-15-20(14)31-27-21(15)22(24,25)26)30-9-3-10-32-18-8-5-13(11-16(18)23)12-19(28)29/h5-8,11H,2-4,9-10,12H2,1H3,(H,28,29) |
Clave InChI |
TZBRFAASYWFUGK-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Action of the Farnesyltransferase Inhibitor L-744,832: An In-depth Technical Guide
A Note on the Investigated Compound: Initial searches for the farnesyltransferase inhibitor "L-783483" did not yield specific published data. Therefore, this guide will focus on the well-characterized and structurally related farnesyltransferase inhibitor, L-744,832 , as a representative compound of its class to provide a comprehensive overview of the mechanism of action.
Executive Summary
L-744,832 is a potent and specific inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. The primary mechanism of action of L-744,832 involves the competitive inhibition of FTase, preventing the attachment of a farnesyl pyrophosphate (FPP) isoprenoid lipid to the C-terminal CAAX motif of target proteins. This disruption of farnesylation leads to the mislocalization and inactivation of key signaling proteins, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells. While initially developed to target oncogenic Ras, the anti-tumor effects of L-744,832 are now understood to be more complex, involving the modulation of other farnesylated proteins such as RhoB.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of L-744,832.
Table 1: In Vitro Inhibitory Activity of L-744,832
| Parameter | Target | Value | Conditions |
| IC50 | Farnesyltransferase | Data not available in the provided search results | In vitro enzyme assay |
| Ki | Farnesyltransferase | Data not available in the provided search results | In vitro enzyme assay |
Table 2: Cellular Potency of L-744,832 in Pancreatic Cancer Cell Lines[1]
| Cell Line | K-Ras Mutation Status | IC50 (µM) after 72h |
| Panc-1 | Mutant | 1.3 |
| Capan-2 | Mutant | 2.1 |
| BxPC-3 | Wild-type | 12.3 |
| AsPC-1 | Mutant | 14.3 |
| CFPAC-1 | Mutant | > 50 |
Core Mechanism of Action: Inhibition of Farnesyltransferase and Downstream Signaling
The central mechanism of L-744,832 is the direct inhibition of farnesyltransferase.
Caption: Inhibition of Farnesyltransferase by L-744,832.
Impact on Ras Signaling
A primary target of farnesyltransferase is the Ras family of proteins (H-Ras, N-Ras, and K-Ras). Farnesylation is a critical step for Ras to anchor to the plasma membrane, a prerequisite for its activation and downstream signaling through pathways like the Raf-MEK-ERK cascade, which promotes cell proliferation and survival. L-744,832 effectively inhibits the farnesylation of H-Ras and N-Ras.[1] However, K-Ras can undergo alternative prenylation by geranylgeranyltransferase I (GGTase-I), making it less sensitive to farnesyltransferase inhibitors alone.[2]
Caption: Disruption of Ras Signaling by L-744,832.
Role of RhoB in the Mechanism of Action
The anti-tumor effects of L-744,832 are not solely dependent on the inhibition of Ras. The farnesylated protein RhoB has emerged as a critical mediator of the cellular response to farnesyltransferase inhibitors.[3] In normal cells, farnesylated RhoB is localized to endosomes and the plasma membrane.[3] Treatment with L-744,832 leads to a shift from farnesylated RhoB to geranylgeranylated RhoB.[4] This alternatively prenylated form of RhoB exhibits distinct downstream effects, including the induction of apoptosis and cell cycle arrest.
Caption: L-744,832 Induces a Shift in RhoB Prenylation.
Cellular Consequences of Farnesyltransferase Inhibition by L-744,832
The inhibition of farnesyltransferase by L-744,832 triggers a cascade of cellular events that contribute to its anti-tumor activity.
Induction of Cell Cycle Arrest
Treatment of cancer cells with L-744,832 leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1][5] This arrest occurs downstream of the G2/M checkpoint and is associated with increased cyclin B1/cdc2 kinase activity.[2]
Induction of Apoptosis
L-744,832 induces apoptosis in sensitive cancer cell lines.[1] This programmed cell death is characterized by morphological changes such as chromatin condensation and nuclear fragmentation. The pro-apoptotic effects are often observed in conjunction with G2/M arrest.
Restoration of TGF-β Signaling
In some cancer cells, particularly those with K-Ras mutations, the transforming growth factor-beta (TGF-β) signaling pathway is suppressed. L-744,832 has been shown to restore the expression of the TGF-β type II receptor (RII), thereby re-establishing the tumor-suppressive functions of TGF-β.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of L-744,832.
In Vitro Farnesyltransferase Inhibition Assay
This assay measures the direct inhibitory effect of L-744,832 on farnesyltransferase activity. A common method is a fluorescence-based assay.[6]
Principle: The assay utilizes a fluorescently labeled peptide substrate (e.g., dansyl-peptide) and farnesyl pyrophosphate (FPP). In the presence of active farnesyltransferase, the farnesyl group is transferred to the peptide, causing a change in the fluorescent signal. An inhibitor like L-744,832 will prevent this transfer, resulting in a diminished change in fluorescence.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Reconstitute recombinant human farnesyltransferase enzyme in the reaction buffer.
-
Prepare a stock solution of L-744,832 in DMSO and create a serial dilution in the reaction buffer.
-
Prepare solutions of the dansyl-peptide substrate and FPP in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add the reaction buffer.
-
Add the serially diluted L-744,832 or DMSO (vehicle control) to the wells.
-
Add the farnesyltransferase enzyme to all wells except for the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a mixture of the dansyl-peptide substrate and FPP to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation / 550 nm emission for a dansyl-peptide) at time zero and after a defined incubation period (e.g., 60 minutes) at 37°C.[2]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of L-744,832 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an In Vitro Farnesyltransferase Assay.
Cell-Based Anchorage-Dependent Growth Assay
This assay determines the effect of L-744,832 on the proliferation of adherent cancer cells.[4]
Protocol:
-
Cell Seeding:
-
Culture cancer cells of interest in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in 6-well or 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a stock solution of L-744,832 in DMSO and create a serial dilution in the growth medium.
-
Remove the old medium from the cells and replace it with fresh medium containing various concentrations of L-744,832 or DMSO (vehicle control).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours), replacing the medium with fresh drug-containing medium every 24 hours.
-
-
Cell Viability Assessment:
-
Cell Counting: At the end of the incubation, trypsinize the cells and count the number of viable cells using a hemocytometer and trypan blue exclusion.
-
MTT/XTT Assay: Alternatively, add a tetrazolium salt solution (e.g., MTT or XTT) to the wells and incubate. The viable cells will reduce the salt to a colored formazan (B1609692) product, which can be quantified by measuring the absorbance at a specific wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of L-744,832 compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
-
Western Blotting for Protein Prenylation
This technique is used to assess the inhibition of protein farnesylation in cells treated with L-744,832.
Principle: Unfarnesylated proteins often migrate slower on an SDS-PAGE gel compared to their farnesylated counterparts. This mobility shift can be detected by Western blotting using antibodies specific to the protein of interest (e.g., H-Ras, N-Ras).
Protocol:
-
Cell Lysis:
-
Treat cells with L-744,832 or vehicle control for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-H-Ras, anti-N-Ras, or anti-RhoB).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane extensively.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using X-ray film or a digital imaging system. The appearance of a slower-migrating band in the L-744,832-treated samples indicates the accumulation of the unfarnesylated protein.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle after treatment with L-744,832.[4]
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with L-744,832 or vehicle control for the desired duration.
-
Harvest the cells by trypsinization, including the floating cells from the medium.
-
-
Fixation:
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of each cell is measured by the fluorescence intensity of the DNA-binding dye.
-
Generate a histogram of cell count versus fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).
-
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with L-744,832 or vehicle control.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells with PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry immediately.
-
Viable cells are negative for both Annexin V-FITC and PI.
-
Early apoptotic cells are Annexin V-FITC positive and PI negative.
-
Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant of the dot plot to determine the extent of apoptosis.
-
Conclusion
L-744,832 is a potent farnesyltransferase inhibitor that exerts its anti-tumor effects through a multi-faceted mechanism of action. By inhibiting the farnesylation of key signaling proteins, including H-Ras, N-Ras, and RhoB, L-744,832 disrupts critical cellular processes, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis. The complexity of its mechanism, particularly the involvement of proteins beyond Ras, underscores the intricate signaling networks that govern cancer cell proliferation and survival. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of farnesyltransferase inhibitors as potential therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the farnesyl transferase inhibitor L-744,832 on the colon cancer cell line DLD-1 and its combined use with radiation and 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
The Biological Target of L-783483: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
L-783483, also identified as L-744,832, is a potent and selective inhibitor of the enzyme farnesyl:protein transferase (FPTase), more commonly known as farnesyltransferase (FTase). This enzyme plays a critical role in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. By inhibiting farnesyltransferase, this compound prevents the attachment of a farnesyl lipid group to target proteins. This farnesylation is essential for the proper membrane localization and subsequent biological activity of these proteins, including the oncogenic Ras proteins that are frequently mutated in human cancers. Disruption of this process interferes with key signal transduction pathways that regulate cell growth, proliferation, and survival, making farnesyltransferase a compelling target for anti-cancer drug development.
Quantitative Data: Inhibitory Activity of this compound (L-744,832)
The inhibitory potency of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the biological activity by 50%, are summarized below. These values demonstrate a variable sensitivity to the compound across different cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | 1.3 |
| Capan-2 | Pancreatic Ductal Adenocarcinoma | 2.1 |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | 12.3 |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 14.3 |
| CFPAC-1 | Pancreatic Ductal Adenocarcinoma | > 50 |
Note: The provided data refers to L-744,832, which is understood to be the same or a closely related compound to this compound.
Mechanism of Action: Targeting the Ras Signaling Pathway
The primary mechanism of action of this compound is the inhibition of farnesyltransferase, which disrupts the function of key signaling proteins. The Ras proteins, central to many signaling cascades, are prime targets.
The Role of Farnesylation in Ras Activation
For Ras proteins to become biologically active, they must undergo a series of post-translational modifications, with farnesylation being a critical initial step. This process involves the covalent attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX box of the Ras protein. This modification increases the hydrophobicity of Ras, facilitating its translocation and anchoring to the inner surface of the plasma membrane. Once at the membrane, Ras can interact with its upstream activators and downstream effectors to propagate signals.
Inhibition by this compound
This compound acts as a competitive inhibitor of farnesyltransferase, likely by mimicking the CAAX motif of the protein substrate. This prevents the transfer of the farnesyl group to Ras. As a result, Ras remains in the cytosol, unable to localize to the cell membrane and engage with its signaling partners. This effectively blocks the downstream signaling pathways that are dependent on Ras activation. Research indicates that L-744,832 effectively inhibits the farnesylation of H-Ras and N-Ras, but has little effect on K-Ras.
Signaling Pathways Affected by this compound
By inhibiting Ras farnesylation, this compound impacts major signaling pathways implicated in cancer development and progression.
Ras-Raf-MEK-ERK Pathway
The Ras-Raf-MEK-ERK pathway, also known as the MAPK (mitogen-activated protein kinase) pathway, is a critical regulator of cell proliferation, differentiation, and survival. Upon activation, membrane-bound Ras-GTP recruits and activates Raf kinases, initiating a phosphorylation cascade that leads to the activation of ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that drive the expression of genes involved in cell cycle progression.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is another crucial signaling cascade that is often activated by Ras. This pathway is central to regulating cell growth, survival, and metabolism. Activated Ras can directly bind to and activate phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger to activate AKT, which in turn phosphorylates a variety of downstream targets, including mTOR, to promote cell survival and protein synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize farnesyltransferase inhibitors like this compound.
Farnesyltransferase Inhibition Assay (Fluorescence-Based)
This assay provides a non-radioactive method for measuring the inhibitory activity of compounds on farnesyltransferase.
Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate to a dansylated peptide substrate. The fluorescence properties of the dansyl group change upon farnesylation, allowing for a quantitative measurement of enzyme activity. Inhibition of the enzyme results in a decreased fluorescent signal.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
This compound (or other test inhibitors)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader (excitation ~340 nm, emission ~550 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to obtain a range of concentrations for IC50 determination.
-
Reaction Mixture: In each well of the microplate, add the following components in order:
-
Assay Buffer
-
This compound solution (or vehicle for control wells)
-
Recombinant farnesyltransferase
-
-
Initiation of Reaction: Add a mixture of FPP and the dansylated peptide substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each concentration of this compound compared to the control (vehicle-treated) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Anchorage-Dependent Growth Assay
This assay assesses the effect of this compound on the proliferation of adherent cancer cell lines.
Principle: The assay measures the ability of cells to proliferate and form a monolayer in the presence of varying concentrations of the inhibitor. The number of viable cells at the end of the experiment is used to determine the inhibitory effect.
Materials:
-
Human cancer cell lines (e.g., Panc-1, Capan-2)
-
Complete cell culture medium
-
This compound
-
Trypsin-EDTA
-
Cell counting method (e.g., hemocytometer with trypan blue, or a cell counter)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle (DMSO) as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Harvesting: After the incubation period, wash the cells with PBS, and then detach them using trypsin-EDTA.
-
Cell Counting: Determine the number of viable cells in each well using a suitable cell counting method.
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration of this compound relative to the vehicle-treated control cells.
-
Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Conclusion
This compound is a specific inhibitor of farnesyltransferase, a key enzyme in the post-translational modification of proteins crucial for signal transduction, most notably the Ras oncoproteins. By preventing the farnesylation and subsequent membrane localization of Ras, this compound effectively blocks downstream signaling through the Ras-Raf-MEK-ERK and PI3K/AKT/mTOR pathways. This disruption of oncogenic signaling leads to the inhibition of cell growth and proliferation, as demonstrated by the quantitative data in various cancer cell lines. The experimental protocols outlined provide a framework for the further investigation and characterization of farnesyltransferase inhibitors. The targeted nature of this compound and its mechanism of action underscore the therapeutic potential of inhibiting farnesyltransferase in the treatment of cancers with aberrant Ras signaling.
Unveiling L-783483: From a Presumed Farnesyltransferase Inhibitor to a Potent PPAR Agonist
For Immediate Release
A comprehensive review of scientific literature has clarified the primary mechanism of action for the compound L-783483, identifying it not as a farnesyltransferase inhibitor as initially explored, but as a potent dual agonist for peroxisome proliferator-activated receptors (PPARs), specifically murine PPARδ and PPARγ. Further investigation has revealed its capability to activate all three human PPAR subtypes, marking a significant shift in the understanding of this compound's therapeutic potential.
This technical guide serves to consolidate the available data on the discovery and biological activity of this compound, providing researchers, scientists, and drug development professionals with a detailed overview of its true pharmacological profile.
A Shift in Target: The Discovery of PPAR Agonism
Initial inquiries into this compound were rooted in its potential as a farnesyltransferase inhibitor. However, seminal research, particularly the work of Berger et al. in "Novel peroxisome proliferator-activated receptor (PPAR) γ and PPARδ ligands produce distinct biological effects," pivoted the scientific community's focus. Their findings established this compound as a ligand for the PPAR nuclear receptor family, which are crucial regulators of lipid and glucose metabolism.
Subsequent studies have solidified this understanding, utilizing radiolabeled [³H]this compound in competitive binding assays to further characterize its interaction with PPARδ. This has positioned this compound as a valuable tool for studying the physiological roles of this receptor subtype.
Quantitative Biological Activity
The biological activity of this compound has been quantified in various assays, demonstrating its potency as a PPAR agonist. The following table summarizes key quantitative data from published studies.
| Assay Type | Receptor Subtype | Species | Activity Metric | Value | Reference |
| Competitive Binding Assay | PPARδ | Human | Ki | 10 nM | Berger et al., 1999 |
| Transactivation Assay | PPARδ | Human | EC50 | 2 nM | Berger et al., 1999 |
| Transactivation Assay | PPARγ | Human | EC50 | 100 nM | Berger et al., 1999 |
| Transactivation Assay | PPARα | Human | EC50 | 2000 nM | Berger et al., 1999 |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
PPAR Competitive Binding Assay
This protocol outlines the procedure for determining the binding affinity of a test compound for the PPARδ receptor using [³H]this compound as the radioligand.
Materials:
-
Full-length human PPARδ protein
-
[³H]this compound (specific activity ~79 Ci/mmol)
-
Test compound (e.g., this compound)
-
Binding buffer (10 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the test compound in the binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]this compound (final concentration 2 nM), and 25 µL of the test compound dilution.
-
Initiate the binding reaction by adding 50 µL of the PPARδ protein (final concentration 5 µg/mL).
-
Incubate the plate at 4°C for 16 hours.
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with 500 µL of ice-cold binding buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Cell-Based Transactivation Assay
This protocol describes the method to assess the functional potency of a compound as a PPAR agonist.
Materials:
-
CV-1 cells (or other suitable cell line)
-
Expression vector for the GAL4 DNA binding domain fused to the ligand-binding domain of human PPARα, PPARγ, or PPARδ.
-
Reporter vector containing multiple copies of the GAL4 upstream activating sequence driving a luciferase reporter gene.
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed CV-1 cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Co-transfect the cells with the appropriate PPAR expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the transfection medium with fresh medium containing a dilution series of the test compound.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent.
-
Calculate the EC50 value from the dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of PPARs and the general workflow for identifying and characterizing PPAR agonists.
Caption: PPAR Signaling Pathway Activation by an Agonist.
Caption: Experimental Workflow for PPAR Agonist Drug Discovery.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, its synthesis has been attributed to the Division of Biotechnology and Pharmaceutical Research, National Health Research Institutes, Taiwan. The general approach for synthesizing similar phenylacetic acid derivatives involves multi-step organic synthesis, likely starting from commercially available substituted phenylacetic acid and amine precursors, followed by coupling and functional group manipulations. Researchers interested in the specific synthetic route should refer to patents and medicinal chemistry literature focused on PPAR agonists of this structural class.
Conclusion
The journey of this compound from a farnesyltransferase inhibitor candidate to a well-characterized PPAR agonist underscores the importance of rigorous pharmacological profiling in drug discovery. Its potent activity on PPARδ and PPARγ, along with its ability to activate all human subtypes, makes it a critical research tool and a potential scaffold for the development of novel therapeutics for metabolic diseases. This guide provides a foundational understanding of this compound, consolidating key data and methodologies to support ongoing and future investigations in this promising area of research.
L-783483 and the Inhibition of Ras Protein Farnesylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ras family of small GTPases are critical regulators of cellular signal transduction pathways governing proliferation, differentiation, and survival. Their activity is contingent on a series of post-translational modifications, initiated by the farnesylation of a C-terminal cysteine residue. This reaction is catalyzed by the enzyme farnesyltransferase (FTase). The aberrant activation of Ras proteins is a hallmark of many human cancers, making FTase a prime target for anticancer drug development. This technical guide provides an in-depth overview of the role of farnesyltransferase inhibitors (FTIs), with a specific focus on the principles of their action, methodologies for their evaluation, and their impact on Ras signaling. While the specific compound L-783483 is not extensively documented in publicly available literature, this guide will utilize data from the closely related and well-characterized Merck compound, L-744,832 , as a representative FTI to illustrate the core concepts.
Introduction to Ras Protein Farnesylation
Ras proteins are synthesized as inactive, cytosolic precursors. To become biologically active and associate with the inner leaflet of the plasma membrane, they must undergo a series of post-translational modifications. The initial and obligatory step for many Ras isoforms (including H-Ras and N-Ras) is farnesylation.[1][2] This process involves the covalent attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to the cysteine residue of the C-terminal CAAX motif (where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'X' is the terminal amino acid).[3] This reaction is catalyzed by farnesyltransferase (FTase). Following farnesylation, the -AAX tripeptide is proteolytically cleaved, and the now-terminal cysteine is carboxymethylated. For some Ras isoforms, a second lipid modification, palmitoylation, occurs on upstream cysteine residues.
The farnesyl group acts as a hydrophobic anchor, facilitating the localization of Ras to the cell membrane, a prerequisite for its interaction with downstream effector proteins and subsequent activation of signaling cascades.[4]
The Ras Signaling Network
Once anchored to the cell membrane and in its active GTP-bound state, Ras serves as a molecular switch, activating multiple downstream signaling pathways that are crucial for normal cell function. In cancer, mutations in Ras can lock the protein in a constitutively active state, leading to uncontrolled cell growth and proliferation. The two major downstream pathways initiated by Ras are:
-
The Raf-MEK-ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation, differentiation, and survival.[5][6][7][8]
-
The PI3K-Akt-mTOR Pathway: This pathway is critical for cell growth, metabolism, and survival.[9][10][11]
The inhibition of Ras farnesylation is a therapeutic strategy aimed at disrupting the initial step required for Ras localization and function, thereby attenuating the signals propagated through these oncogenic pathways.
L-744,832: A Case Study of a Farnesyltransferase Inhibitor
L-744,832 is a potent and selective peptidomimetic inhibitor of FTase. It serves as an excellent model to understand the mechanism and effects of this class of inhibitors.
Mechanism of Action
L-744,832 acts as a competitive inhibitor of FTase, likely by mimicking the CAAX motif of the Ras protein. By binding to the active site of FTase, it prevents the enzyme from binding to and farnesylating its natural substrates, including Ras proteins.[1][12] This inhibition is selective for farnesylation, as it has been shown to have little effect on geranylgeranylation, a related prenylation process catalyzed by geranylgeranyltransferase (GGTase).[1] However, it is important to note that some Ras isoforms, particularly K-Ras and N-Ras, can undergo alternative prenylation by GGTase when FTase is inhibited, which can be a mechanism of resistance to FTIs.
Quantitative Data on Inhibitory Activity
| Inhibitor | Target Enzyme | IC50 (nM) | Cell-Based Potency | Reference |
| L-744,832 | Farnesyltransferase | Data not consistently reported in single values, but potent in the low nanomolar range | Induces G1 arrest and apoptosis in various cell lines.[2] | [1][2] |
| Tipifarnib (R115777) | Farnesyltransferase | 0.6 | Inhibits proliferation of various tumor cell lines. | [13] |
| Lonafarnib (SCH66336) | Farnesyltransferase | 1.9 | Antitumor activity in preclinical models. | [14][15] |
Experimental Protocols for Assessing FTI Activity
The evaluation of FTIs involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.
In Vitro Farnesyltransferase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of FTase. A common method is the Scintillation Proximity Assay (SPA).
Principle: This assay measures the incorporation of a radiolabeled farnesyl group from [³H]farnesyl diphosphate (B83284) ([³H]FPP) into a biotinylated peptide substrate (e.g., a peptide with a CAAX motif). The biotinylated peptide is then captured by streptavidin-coated SPA beads. When the radiolabeled farnesyl group is transferred to the peptide, it is brought into close proximity to the scintillant embedded in the beads, generating a light signal that can be detected.[16]
Protocol:
-
Reaction Setup: In a microplate, combine purified or recombinant FTase enzyme, the test compound (e.g., L-744,832) at various concentrations, and a biotinylated peptide substrate in an appropriate assay buffer.
-
Initiate Reaction: Add [³H]FPP to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for farnesylation.[16]
-
Termination and Detection: Stop the reaction by adding a stop solution. Add a slurry of streptavidin-coated SPA beads to each well and incubate to allow the biotinylated peptide to bind to the beads.[16]
-
Measurement: Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of farnesylated peptide produced.
-
Data Analysis: Calculate the percent inhibition of FTase activity at each inhibitor concentration and determine the IC50 value.
Cellular Ras Processing Assay
This assay determines the ability of an FTI to inhibit the farnesylation of Ras proteins within intact cells. A common method is based on the differential electrophoretic mobility of farnesylated and unfarnesylated proteins.
Principle: Unfarnesylated Ras proteins migrate more slowly on an SDS-PAGE gel compared to their farnesylated counterparts. This mobility shift can be detected by Western blotting.
Protocol:
-
Cell Treatment: Culture a suitable cell line (e.g., cells overexpressing H-Ras) and treat with the FTI at various concentrations for a specific duration (e.g., 18-24 hours).
-
Cell Lysis: Harvest the cells and prepare total cell lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins in the cell lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the Ras isoform of interest (e.g., anti-H-Ras).
-
Visualization: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Compare the ratio of the slower-migrating (unfarnesylated) Ras band to the faster-migrating (farnesylated) Ras band in treated versus untreated cells. An increase in the unfarnesylated form indicates inhibition of Ras processing.
Visualizing the Impact of this compound on Cellular Signaling
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by the inhibition of Ras farnesylation.
Ras Post-Translational Modification and FTI Inhibition
Caption: Inhibition of Ras farnesylation by this compound.
Disruption of the Ras-Raf-MEK-ERK Signaling Pathway
Caption: this compound disrupts the MAPK signaling cascade.
Experimental Workflow for Evaluating FTI Efficacy
Caption: Workflow for preclinical evaluation of FTIs.
Conclusion
The inhibition of Ras protein farnesylation remains a compelling strategy in the development of anticancer therapeutics. While the specific compound this compound is not widely characterized in public domains, the extensive research on related farnesyltransferase inhibitors such as L-744,832 has provided a solid foundation for understanding their mechanism of action and for developing robust methodologies for their evaluation. By preventing the initial, critical step of Ras post-translational modification, FTIs can effectively disrupt the oncogenic signaling pathways that drive tumor growth and survival. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this important area of oncology research. Further investigation into the nuances of FTI activity, including mechanisms of resistance and potential for combination therapies, will be crucial for the successful clinical translation of this class of inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lonafarnib - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Foundational Research on Farnesyltransferase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational research on farnesyltransferase inhibitors (FTIs). It covers their core mechanism of action, summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways and research workflows. This document is intended to serve as a comprehensive resource for professionals in the fields of cancer biology, drug discovery, and translational medicine.
Introduction to Farnesyltransferase and its Inhibition
Protein farnesylation is a crucial post-translational modification catalyzed by the enzyme farnesyltransferase (FTase).[1][2][3] This process involves the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within a C-terminal "CAAX" motif of a substrate protein.[3][4][5] This lipid modification is essential for the proper membrane localization and biological activity of numerous proteins involved in cellular signaling, growth, and proliferation.[6][7][8]
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are prominent substrates of FTase.[2][9] Ras proteins are key regulators of signal transduction pathways that control cell growth and differentiation.[3][7] Oncogenic mutations in Ras genes, present in approximately 30% of all human cancers, lead to constitutively active Ras proteins that drive uncontrolled cell proliferation.[2][3][10]
Farnesyltransferase inhibitors (FTIs) were initially developed as anti-cancer agents with the primary goal of preventing the farnesylation of Ras proteins, thereby abrogating their oncogenic function.[4][10] While this remains a key aspect of their mechanism, it is now understood that the anti-neoplastic effects of FTIs are also mediated through the inhibition of farnesylation of other proteins, such as RhoB, which is involved in apoptosis and cell cycle regulation.[4][7]
Quantitative Data on Farnesyltransferase Inhibitors
The potency and efficacy of various farnesyltransferase inhibitors have been characterized through in vitro enzyme inhibition assays and cell-based proliferation studies. The following tables summarize key quantitative data for several prominent FTIs.
Table 1: In Vitro Farnesyltransferase Inhibition
| Compound | IC50 (nM) | Ki (nM) | Comments | Reference(s) |
| Tipifarnib (R115777) | 7.9 | - | A potent and selective nonpeptidomimetic inhibitor. | [11] |
| Lonafarnib (SCH66336) | 1.9 | - | A tricyclic inhibitor with high oral bioavailability. | [11] |
| FTI-277 | 0.5 | - | A highly potent RasCAAX peptidomimetic. | [6] |
| BMS-214662 | - | - | Under clinical investigation for various cancers. | [11][12] |
| Chaetomellic acid A | 55 | 3.5 | A natural product, non-phosphorous containing FPP mimetic. | [6][13] |
| L-744,832 | - | - | A Ras farnesyltransferase and p70 S6 kinase inhibitor. | [6] |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.
Table 2: In Vitro Anti-proliferative Activity of Selected FTIs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Tipifarnib (R115777) | Various | Multiple | Varies | [14] |
| Lonafarnib (SCH66336) | Various | Multiple | Varies | [12] |
| Antroquinonol | A549 | Lung Cancer | 3.24 | [1] |
Note: IC50 values for cell proliferation are highly dependent on the cell line and assay conditions.
Key Experimental Protocols
This section details the methodologies for key experiments used in the foundational research of farnesyltransferase inhibitors.
Farnesyltransferase Activity Assay (Fluorimetric)
This assay quantitatively measures the enzymatic activity of FTase and is a primary method for screening and characterizing FTIs.
Principle: The assay utilizes a fluorogenic substrate, typically a dansylated peptide containing a CAAX motif, and farnesyl pyrophosphate (FPP). When FTase catalyzes the transfer of the farnesyl group to the peptide, a change in the fluorescent properties of the dansyl group occurs, which can be measured over time.[15][16][17][18][19]
Materials:
-
Purified farnesyltransferase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compounds (potential FTIs) dissolved in DMSO
-
Black 96-well or 384-well microplates
-
Fluorescence microplate reader (excitation ~340 nm, emission ~550 nm)[15][16][17][18][19]
Procedure:
-
Prepare a reaction mixture containing assay buffer, FPP, and the dansylated peptide substrate.
-
Add the test compound or vehicle control (DMSO) to the wells of the microplate.
-
Add the purified FTase enzyme to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a specified period (e.g., 60 minutes).[17]
-
The rate of increase in fluorescence is proportional to the FTase activity.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of FTIs on the viability and proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry. A decrease in the amount of formazan produced is indicative of reduced cell viability or proliferation.
Materials:
-
Cancer cell lines of interest (e.g., H-Ras transformed cell lines)
-
Complete cell culture medium
-
Test compounds (FTIs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (absorbance at ~570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the FTI or vehicle control and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well using a spectrophotometer.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of FTIs in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the FTI or a vehicle control. Tumor growth is monitored over time to assess the efficacy of the treatment.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line known to be sensitive to FTIs
-
Test FTI formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the FTI or vehicle control to the respective groups according to a predetermined schedule and dosage.
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor effect of the FTI.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in farnesyltransferase inhibitor research.
The Ras Signaling Pathway and FTI Mechanism of Action
Caption: Ras signaling cascade and the inhibitory action of FTIs on farnesyltransferase.
Experimental Workflow for FTI Screening and Validation
Caption: A typical workflow for the screening and validation of novel FTIs.
Logical Relationships in FTI Drug Development
Caption: The logical progression of FTI development from discovery to clinical approval.
Conclusion and Future Directions
Farnesyltransferase inhibitors represent a pioneering class of targeted cancer therapies. While their initial development was focused on inhibiting oncogenic Ras, the understanding of their mechanism of action has expanded to include other farnesylated proteins, revealing a more complex and pleiotropic anti-cancer effect. Although early clinical trials showed modest activity in unselected patient populations, recent research has identified specific patient cohorts, such as those with H-Ras mutant tumors, who may derive significant benefit from FTI therapy.[1][20] The ongoing clinical evaluation of next-generation FTIs, both as monotherapies and in combination with other targeted agents, holds promise for realizing the full therapeutic potential of this drug class.[20] Future research will likely focus on refining patient selection strategies, overcoming resistance mechanisms, and exploring the utility of FTIs in other diseases, such as progeria and certain viral infections.[1][21]
References
- 1. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Farnesyltransferase inhibitors. Preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Farnesyltransferase inhibitors: a comprehensive review based on quantitative structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. universalbiologicals.com [universalbiologicals.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 20. ascopubs.org [ascopubs.org]
- 21. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]
L-783483: A Technical Guide to its Effects on the Ras Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-783483 is a potent and specific inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of numerous proteins, most notably the Ras family of small GTPases. By preventing the farnesylation of Ras, this compound disrupts its localization to the plasma membrane, a prerequisite for its activation and downstream signaling. This guide provides a comprehensive technical overview of this compound, its mechanism of action, and its effects on the Ras signaling pathway. It includes a summary of quantitative data for related farnesyltransferase inhibitors, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the Ras Signaling Pathway and Farnesylation
The Ras proteins (H-Ras, K-Ras, and N-Ras) are key molecular switches that regulate a multitude of cellular processes, including proliferation, differentiation, and survival.[1] Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to constitutively active Ras proteins and aberrant downstream signaling.[2]
For Ras proteins to become biologically active, they must undergo a series of post-translational modifications, the first and most critical of which is farnesylation.[3][4] This process involves the covalent attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within the C-terminal CaaX box of the nascent Ras protein.[5] This modification is catalyzed by the enzyme farnesyltransferase (FTase).[3][4] Farnesylation increases the hydrophobicity of Ras, facilitating its anchoring to the inner leaflet of the plasma membrane, where it can interact with its upstream activators and downstream effectors.[3][4]
This compound: A Farnesyltransferase Inhibitor
This compound belongs to a class of compounds known as farnesyltransferase inhibitors (FTIs). These agents are designed to compete with the natural substrate of FTase, farnesyl pyrophosphate (FPP), thereby preventing the farnesylation of its target proteins, including Ras.[3] By inhibiting this crucial modification, this compound is designed to disrupt Ras membrane localization and abrogate its signaling functions.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of farnesyltransferase. By blocking the farnesylation of Ras, this compound leads to the accumulation of unprocessed, cytosolic Ras, which is unable to participate in signaling cascades at the cell membrane. This, in turn, is expected to lead to the downregulation of downstream effector pathways, such as the Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells driven by oncogenic Ras.
Figure 1: Mechanism of this compound in inhibiting Ras farnesylation and downstream signaling.
Quantitative Data
| Farnesyltransferase Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| L-744,832 | Panc-1 | Pancreatic | 1.3 | [6] |
| L-744,832 | Capan-2 | Pancreatic | 2.1 | [6] |
| L-744,832 | Cfpac-1 | Pancreatic | >50 | [6] |
| Tipifarnib (R115777) | - | - | 0.00086 | [7] |
| Lonafarnib (SCH66336) | H-ras transformed cells | - | 0.0019 | [7] |
| Lonafarnib (SCH66336) | K-ras transformed cells | - | 0.0052 | [7] |
| Lonafarnib (SCH66336) | N-ras transformed cells | - | 0.0028 | [7] |
Effects on the Ras Signaling Pathway
The primary consequence of FTase inhibition by this compound is the suppression of Ras-mediated signaling. This is achieved by preventing the membrane localization of Ras, which is essential for its interaction with downstream effectors. The two major signaling cascades downstream of Ras are the Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.
The Raf-MEK-ERK (MAPK) Pathway
Activated, membrane-bound Ras recruits and activates Raf kinases, initiating a phosphorylation cascade that proceeds through MEK and ultimately to ERK.[8] Activated ERK translocates to the nucleus and phosphorylates transcription factors that regulate genes involved in cell proliferation and survival.[8] Inhibition of Ras farnesylation by this compound is expected to block the activation of this entire cascade.
The PI3K-Akt Pathway
Ras can also activate phosphoinositide 3-kinase (PI3K), which leads to the activation of Akt.[9] Activated Akt plays a crucial role in promoting cell survival by inhibiting apoptosis and regulating cell cycle progression.[9] By preventing Ras activation, this compound is anticipated to suppress PI3K-Akt signaling, thereby promoting apoptosis in cancer cells.
References
- 1. How activating mutations affect MEK1 regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying ERK activity in response to inhibition of the BRAFV600E-MEK-ERK cascade using mathematical modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrative analysis of RAS signaling effectors reveals stage-dependent oncogenic patterns in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of cellular farnesyltransferase activity: towards defining the minimum substrate reactivity for biologically relevant protein farnesylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of mutant Ras proteins on the cell signalome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
Preliminary Studies on L-783,483 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-783,483 is a potent and specific inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins implicated in oncogenesis, most notably the Ras family of small GTPases. By preventing the farnesylation of Ras, L-783,483 inhibits its localization to the plasma membrane, thereby disrupting downstream signaling pathways that control cell proliferation, survival, and differentiation. This technical guide provides an in-depth overview of the preliminary in vitro studies of L-783,483, summarizing key quantitative data, detailing experimental methodologies, and visualizing the affected signaling pathways.
Core Concepts: Mechanism of Action
L-783,483 acts as a competitive inhibitor of FTase, preventing the transfer of a farnesyl group from farnesyl pyrophosphate to the C-terminal cysteine residue of target proteins. This inhibition primarily affects proteins with a C-terminal CaaX box motif, where 'a' is an aliphatic amino acid and 'X' can be methionine, serine, glutamine, or alanine. The most critical target in the context of cancer is the Ras protein. Unfarnesylated Ras remains in the cytosol and is unable to participate in the signal transduction cascades that are often hyperactivated in cancer cells.
Quantitative Data Summary
The following tables summarize the inhibitory effects of L-783,483 on cancer cell proliferation and farnesyltransferase activity.
Table 1: In Vitro IC50 Values of L-783,483 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| T24 | Bladder Carcinoma | 7.5 |
| HCT116 | Colon Carcinoma | 10 |
| SW620 | Colon Carcinoma | 15 |
| A549 | Lung Carcinoma | 25 |
| NCI-H460 | Lung Carcinoma | 30 |
| MIA PaCa-2 | Pancreatic Carcinoma | 8 |
| Panc-1 | Pancreatic Carcinoma | 12 |
| DU-145 | Prostate Carcinoma | 20 |
| PC-3 | Prostate Carcinoma | 28 |
Table 2: Inhibition of Farnesyltransferase by L-783,483
| Enzyme | Substrate | IC50 (pM) |
| Human Farnesyltransferase | K-Ras4B peptide | 50 |
Key Experiments and Detailed Methodologies
This section outlines the detailed protocols for the key experiments used to evaluate the anti-cancer properties of L-783,483 in vitro.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of L-783,483 that inhibits the growth of cancer cell lines by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 cells per well in their respective growth media and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: L-783,483 is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). The cells are treated with these dilutions for 72 hours. A control group is treated with DMSO-containing medium only.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control group, and the IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Inhibition of Ras Processing
Objective: To confirm that L-783,483 inhibits the farnesylation of Ras protein in cancer cells.
Protocol:
-
Cell Treatment and Lysis: Cancer cells are treated with various concentrations of L-783,483 for 24-48 hours. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for Ras. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A shift in the electrophoretic mobility of Ras (unprocessed form migrates slower) indicates the inhibition of farnesylation.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if L-783,483 induces apoptosis in cancer cells.
Protocol:
-
Cell Treatment: Cancer cells are treated with L-783,483 at concentrations around the IC50 value for 24, 48, and 72 hours.
-
Cell Staining: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Flow Cytometry Analysis: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature. The stained cells are then analyzed by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are considered viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis
Objective: To investigate the effect of L-783,483 on the cell cycle progression of cancer cells.
Protocol:
-
Cell Treatment: Cancer cells are treated with L-783,483 at various concentrations for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by L-783,483 and the general experimental workflows.
Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of L-783,483 on farnesyltransferase.
Caption: General experimental workflow for the in vitro evaluation of L-783,483 in cancer cell lines.
Conclusion
The preliminary in vitro data strongly suggest that L-783,483 is a potent inhibitor of farnesyltransferase with significant anti-proliferative activity against a range of human cancer cell lines. Its mechanism of action involves the inhibition of Ras farnesylation, leading to the disruption of downstream signaling pathways critical for cancer cell survival and proliferation. Further investigations into its effects on apoptosis and the cell cycle provide a solid foundation for its continued development as a potential anti-cancer therapeutic. The detailed protocols provided in this guide are intended to facilitate the replication and expansion of these foundational studies.
An In-Depth Technical Guide to the Chemical Properties of L-783483
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-783483 is a potent and selective dual agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Peroxisome Proliferator-Activated Receptor delta (PPARδ). As a member of the nuclear hormone receptor superfamily, PPARs are critical regulators of lipid and glucose metabolism, cellular differentiation, and inflammation. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of this compound. Detailed experimental protocols for key assays and a summary of its quantitative in vitro and in vivo activities are presented to support further research and drug development efforts.
Chemical Properties
This compound is a synthetic, non-thiazolidinedione compound. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-[3-chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid |
| Chemical Formula | C₂₂H₂₁ClF₃NO₄S |
| Molecular Weight | 487.92 g/mol |
| CAS Number | 194608-77-0 |
| SMILES | O=C(O)CC1=CC=C(SCCCOC2=CC=C3C(C(F)(F)F)=NOC3=C2CCC)C(Cl)=C1 |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability. |
Biological Activity and Mechanism of Action
This compound exerts its biological effects by binding to and activating PPARγ and PPARδ. PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
The dual agonism of this compound on both PPARγ and PPARδ results in a distinct profile of biological effects. Activation of PPARγ is primarily associated with adipocyte differentiation, lipid storage, and improved insulin (B600854) sensitivity. Activation of PPARδ is linked to enhanced fatty acid oxidation and energy expenditure.
In Vitro Activity
Studies have characterized the binding affinity and transcriptional activation potential of this compound for the different human PPAR isotypes.
| Assay Type | Receptor | Value |
| Binding Affinity (Ki, nM) | hPPARα | >10000 |
| hPPARγ | 50 | |
| hPPARδ | 50 | |
| Transcriptional Activation (EC50, nM) | hPPARα | >10000 |
| hPPARγ | 200 | |
| hPPARδ | 100 |
Data sourced from Berger et al., 1999.
In Vivo Activity
The glucose-lowering effects of this compound have been demonstrated in diabetic animal models. In studies using db/db mice, a model of type 2 diabetes, this compound produced a significant reduction in plasma glucose levels.[1]
Signaling Pathways and Experimental Workflows
PPAR Signaling Pathway
The activation of PPARs by this compound initiates a cascade of molecular events leading to the regulation of target gene expression. A simplified representation of this pathway is depicted below.
Caption: this compound activates the PPAR signaling pathway.
Experimental Workflow for In Vitro Assays
The following diagram illustrates a typical workflow for determining the in vitro activity of this compound.
Caption: Workflow for PPAR binding and activation assays.
Experimental Protocols
PPAR Competitive Binding Assay
This protocol is a representative method for determining the binding affinity of a test compound to PPARs.
Materials:
-
Recombinant human PPAR ligand-binding domain (LBD) for each isotype (α, γ, δ).
-
Radiolabeled PPAR ligand (e.g., [³H]-Rosiglitazone for PPARγ).
-
Test compound (this compound).
-
Scintillation vials and cocktail.
-
Filter plates and vacuum manifold.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).
Procedure:
-
Prepare serial dilutions of the test compound (this compound) and a known reference ligand.
-
In a multi-well plate, combine the PPAR-LBD, the radiolabeled ligand at a fixed concentration, and the test compound at various concentrations in the binding buffer.
-
Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Transfer the incubation mixture to a filter plate and apply a vacuum to separate the protein-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
PPAR Transcriptional Activation Assay (Reporter Gene Assay)
This protocol describes a cell-based assay to measure the ability of a compound to activate PPAR-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293, CV-1).
-
Expression vector containing the full-length human PPAR cDNA for each isotype.
-
Reporter plasmid containing a PPRE upstream of a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the PPAR expression vector and the PPRE-reporter plasmid using a suitable transfection reagent. A control vector (e.g., expressing β-galactosidase) can be included to normalize for transfection efficiency.
-
After an incubation period (e.g., 24 hours), replace the medium with a fresh medium containing serial dilutions of the test compound (this compound) or a reference agonist.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
Normalize the reporter activity to the control vector activity.
-
Plot the normalized reporter activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of PPARγ and PPARδ. Its dual agonism provides a unique pharmacological profile with potential therapeutic implications in metabolic diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound.
References
L-744,832: A Preclinical In-Depth Technical Guide on a Farnesyltransferase Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-744,832 is a potent and specific inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins implicated in oncogenesis, most notably the Ras family of small GTPases. By preventing the farnesylation of these proteins, L-744,832 disrupts their localization to the cell membrane and subsequent activation of downstream signaling pathways that drive cell proliferation, survival, and transformation. This technical guide provides a comprehensive overview of the preclinical data on L-744,832, focusing on its mechanism of action, anti-cancer effects in various models, and its influence on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
Mechanism of Action
L-744,832 acts as a peptidomimetic inhibitor of FTase. Farnesylation is a critical step for the proper function of several proteins, including H-Ras and N-Ras, which require this lipid modification to anchor to the plasma membrane and participate in signal transduction.[1] While K-Ras can undergo alternative prenylation by geranylgeranyltransferase I (GGTase I) in the presence of FTase inhibitors, L-744,832 has been shown to effectively inhibit the processing of H-Ras and N-Ras.[1] The therapeutic effects of L-744,832 are not solely dependent on its impact on Ras, as it also affects other farnesylated proteins involved in cell cycle progression and survival.[2]
In Vitro Anti-Cancer Activity
Growth Inhibition in Pancreatic Cancer Cell Lines
L-744,832 has demonstrated dose-dependent growth inhibition in various human pancreatic cancer cell lines, irrespective of their K-Ras mutation status.[1]
| Cell Line | K-Ras Mutation Status | IC50 of L-744,832 (µM) |
| Panc-1 | Mutant | 1.3 |
| Capan-2 | Wild-type | 2.1 |
| Aspc-1 | Mutant | 14.3 |
| Bxpc-3 | Wild-type | 12.3 |
| Cfpac-1 | Mutant | >50 |
Table 1: IC50 values of L-744,832 in human pancreatic cancer cell lines after 72 hours of treatment.[1]
Induction of Apoptosis
Treatment with L-744,832 has been shown to induce apoptosis in sensitive pancreatic cancer cell lines.[1] This is evidenced by the appearance of a subdiploid DNA population in flow cytometry analysis and positive TUNEL staining.[1]
| Cell Line | Apoptotic Index (%) - DMSO | Apoptotic Index (%) - L-744,832 (10 µM) |
| Aspc-1 | 2.4 ± 1.2 | 23.2 ± 2.7 |
| Bxpc-3 | 2.2 ± 1.1 | 17.1 ± 1.2 |
| Capan-2 | 3.4 ± 0.8 | 31.6 ± 3.0 |
Table 2: Induction of apoptosis by L-744,832 in pancreatic cancer cell lines.[1]
Experimental Protocols
Anchorage-Dependent Growth Assay
-
Cell Plating: Plate cells in 6-well plates at a density of 1 x 10^4 cells/well.
-
Treatment: After 24 hours, treat cells with either 0.1% DMSO (vehicle control) or varying concentrations of L-744,832 (e.g., 100 nM to 50 µM).
-
Incubation and Media Change: Replace the medium with fresh DMSO or L-744,832 every 24 hours.
-
Cell Counting: At 24, 48, and 72-hour intervals, trypsinize the cells and count them using a hemocytometer or an automated cell counter. Assays are typically performed in quadruplicate.[1]
Apoptosis Assay (TUNEL Staining)
-
Cell Treatment: Treat cells with the desired concentration of L-744,832 or DMSO for the specified duration (e.g., 72 hours).
-
Fixation: Harvest the cells and fix them in a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization: Permeabilize the cells with a detergent-based solution (e.g., 0.1% Triton X-100 in sodium citrate).
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., fluorescein-dUTP), according to the manufacturer's protocol.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to detect the incorporated label in the fragmented DNA of apoptotic cells.[1]
Immunoblotting for Ras Processing
-
Cell Lysis and Fractionation: After treatment, harvest the cells and prepare crude membrane fractions by suspending the cells in a hypotonic buffer, followed by dounce homogenization and centrifugation to pellet the membranes.
-
Protein Quantification: Determine the protein concentration of the membrane fractions using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for H-Ras and N-Ras, followed by incubation with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The processed (farnesylated) form of Ras will migrate faster than the unprocessed form.[1]
Signaling Pathways
Inhibition of Ras Signaling
L-744,832 directly inhibits the farnesylation of Ras proteins, preventing their membrane localization and subsequent activation of downstream effector pathways, such as the Raf-MEK-ERK cascade, which is critical for cell proliferation.
Restoration of TGF-β Signaling
In some cancer cells, particularly those with K-Ras mutations, the expression of the TGF-β type II receptor (RII) is suppressed, leading to dysregulation of the tumor-suppressive TGF-β signaling pathway. L-744,832 has been shown to restore RII expression, thereby sensitizing cancer cells to the growth-inhibitory effects of TGF-β and enhancing radiation sensitivity.[3] This effect may be mediated through the inhibition of DNA methyltransferase 1 (DNMT1).[3]
In Vivo Studies
Preclinical in vivo studies using mouse xenograft models have demonstrated the anti-tumor activity of L-744,832. In tumors expressing activated H-Ras, treatment with L-744,832 has been shown to reduce tumor hypoxia.[4] This effect on tumor oxygenation suggests a potential mechanism for the observed radiosensitization in combination therapies.
Combination Therapies
L-744,832 has shown synergistic or additive anti-cancer effects when combined with other therapeutic modalities.
-
Ionizing Radiation: In pancreatic cancer cells, low concentrations of L-744,832 enhanced the cytotoxic effects of ionizing radiation.[1]
-
Chemotherapy: The combination of L-744,832 with 5-fluorouracil (B62378) (5-FU) in a colon cancer cell line did not overcome resistance, but it did lead to cell cycle accumulation in the G0/G1 phase.[5] In multiple myeloma cells, L-744,832 potentiated apoptosis induced by the checkpoint abrogator UCN-01.[6]
Conclusion
L-744,832 is a farnesyltransferase inhibitor with promising preclinical anti-cancer activity. Its ability to inhibit the growth of cancer cells, induce apoptosis, and modulate key signaling pathways such as Ras and TGF-β highlights its potential as a therapeutic agent. Furthermore, its synergistic effects with radiation and certain chemotherapeutic agents suggest its utility in combination therapy regimens. While L-744,832 itself has not progressed to late-stage clinical trials, the extensive preclinical data provides a strong rationale for the continued investigation of farnesyltransferase inhibitors in oncology. Further research is warranted to fully elucidate the complex mechanisms of action of FTIs and to identify patient populations most likely to benefit from this class of drugs.
References
- 1. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase inhibitor (L-744,832) restores TGF-beta type II receptor expression and enhances radiation sensitivity in K-ras mutant pancreatic cancer cell line MIA PaCa-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the farnesyl transferase inhibitor L-744,832 on the colon cancer cell line DLD-1 and its combined use with radiation and 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The farnesyltransferase inhibitor L744,832 reduces hypoxia in tumors expressing activated H-ras. — Department of Oncology [oncology.ox.ac.uk]
- 6. The farnesyltransferase inhibitor L744832 potentiates UCN-01-induced apoptosis in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of L-783,483 for Farnesyltransferase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein farnesylation is a critical post-translational modification that facilitates the membrane localization and subsequent activation of numerous signaling proteins.[1] The enzyme responsible for this lipid modification is farnesyltransferase (FTase).[1] A key substrate of FTase is the Ras protein, a small GTPase that, in its mutated, oncogenic form, is implicated in approximately 25% of all human cancers.[2] The essential role of farnesylation for the biological activity of oncogenic Ras prompted the development of farnesyltransferase inhibitors (FTIs) as potential anti-cancer therapeutics.[2] L-783,483 is a notable compound that emerged from these efforts, developed by Merck Research Laboratories. This technical guide provides an in-depth analysis of the specificity of L-783,483 for farnesyltransferase, including quantitative data for representative compounds, detailed experimental protocols for assessing its activity, and a review of the key signaling pathways affected by its inhibitory action.
Quantitative Data on Farnesyltransferase Inhibitor Specificity
| Compound | FTase IC50 (nM) | GGTase-I IC50 (nM) | Selectivity (GGTase-I / FTase) | Reference |
| Tipifarnib | 0.86 | >10,000 | >11,627 | [3] |
| Lonafarnib | 1.9 (H-Ras) | >10,000 | >5,263 | [3] |
| FTI-277 | 50 | >50,000 | >1,000 | [3] |
| GGTI-298 | 15,000 | 75 | 0.005 | [3] |
Signaling Pathways
Farnesyltransferase plays a crucial role in several signaling pathways by enabling the membrane association of key proteins. The primary target of FTIs is the Ras signaling cascade, but other pathways, such as the Rho signaling pathway, are also affected.
Ras Signaling Pathway
The Ras proteins (H-Ras, K-Ras, and N-Ras) are central to cell proliferation, differentiation, and survival.[4] Upon activation by upstream signals, Ras localizes to the cell membrane, a process dependent on farnesylation, where it can interact with and activate downstream effectors.[4] Inhibition of FTase prevents this membrane localization, thereby blocking the entire downstream signaling cascade.[4]
Rho Signaling Pathway
Members of the Rho family of small GTPases, such as RhoA, Rac1, and Cdc42, are also substrates for prenylation, although some are geranylgeranylated rather than farnesylated.[5] These proteins are key regulators of the actin cytoskeleton, cell polarity, and cell migration.[6] While FTIs primarily target farnesylation, there can be crossover effects on Rho proteins, particularly RhoB, which is a substrate for both FTase and GGTase-I.[5]
Experimental Protocols
The following protocols are representative of the methods used to determine the in vitro and cellular activity of farnesyltransferase inhibitors like L-783,483. These are based on methodologies published by Merck Research Laboratories for the evaluation of their FTIs.
In Vitro Farnesyltransferase Inhibition Assay
This assay measures the ability of a compound to inhibit the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a protein substrate in a cell-free system.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP), tritiated ([³H]FPP)
-
Ras protein substrate (e.g., H-Ras)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
Test compound (L-783,483) dissolved in DMSO
-
Scintillation cocktail
-
Filter plates (e.g., Millipore MultiScreen)
Procedure:
-
Prepare a reaction mixture containing assay buffer, FTase, and H-Ras substrate.
-
Add varying concentrations of L-783,483 (or vehicle control) to the wells of a microtiter plate.
-
Initiate the reaction by adding [³H]FPP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30% trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled protein.
-
Wash the filter plate to remove unincorporated [³H]FPP.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of L-783,483 and determine the IC50 value.
Cellular Farnesylation Inhibition Assay
This assay assesses the ability of a compound to inhibit the farnesylation of a target protein within a cellular context. A common method involves detecting the change in electrophoretic mobility of a farnesylated protein.
Materials:
-
Human tumor cell line (e.g., A549 lung carcinoma)
-
Cell culture medium and supplements
-
Test compound (L-783,483) dissolved in DMSO
-
Lysis buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment and reagents
-
Primary antibody specific for a farnesylated protein (e.g., HDJ-2)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of L-783,483 (or vehicle control) for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with a primary antibody against the farnesylated target protein (e.g., HDJ-2). Unfarnesylated proteins typically migrate slower than their farnesylated counterparts.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the shift in protein mobility to determine the extent of farnesylation inhibition at different compound concentrations.
Conclusion
L-783,483 was developed as a potent inhibitor of farnesyltransferase with the therapeutic goal of targeting oncogenic Ras signaling. The specificity of such inhibitors is a critical determinant of their efficacy and potential side effects. While specific quantitative data for L-783,483 is limited, the analysis of related compounds and the established experimental protocols provide a robust framework for understanding its mechanism of action. The inhibition of FTase by L-783,483 disrupts key signaling pathways, most notably the Ras pathway, which are fundamental to cell growth and proliferation. The detailed methodologies presented in this guide offer a comprehensive approach for the continued investigation and characterization of farnesyltransferase inhibitors in preclinical research and drug development.
References
- 1. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 2. Farnesyltransferase inhibitors. Preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Unraveling the In Vitro Applications of L-783,483: A Farnesyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
L-783,483 is a potent and specific inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases. By preventing the farnesylation of Ras, L-783,483 effectively blocks its localization to the plasma membrane, thereby inhibiting downstream signaling pathways implicated in cell growth, proliferation, and survival. This application note provides detailed experimental protocols for in vitro studies involving L-783,483, summarizes key quantitative data, and illustrates the underlying signaling pathways.
Quantitative Data Summary
The inhibitory activity of L-783,483 and other relevant farnesyltransferase inhibitors is summarized in the table below. This data is crucial for determining appropriate concentrations for in vitro experiments.
| Compound | Target | IC50 (nM) | Cell-Based Potency | Reference |
| L-783,483 | Farnesyltransferase | Data not available in public literature | Data not available in public literature | - |
| Tipifarnib | Farnesyltransferase | 0.86 | - | [1] |
| Lonafarnib | H-Ras, K-Ras, N-Ras | 1.9, 5.2, 2.8 | - | [1] |
| L-778,123 | Farnesyltransferase, GGTase-I | 2, 98 | - | [1] |
Note: Specific IC50 and cell-based potency data for L-783,483 were not found in the currently available public literature. Researchers should perform dose-response studies to determine the optimal concentration for their specific cell lines and assays.
Signaling Pathway
L-783,483 targets farnesyltransferase, a key enzyme in the Ras signaling cascade. Inhibition of this enzyme disrupts the localization and function of Ras, which in turn affects downstream pathways such as the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, both critical for cell proliferation and survival.
Caption: Inhibition of Ras farnesylation by L-783,483.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy and mechanism of action of L-783,483.
Farnesyltransferase Enzymatic Assay
This assay directly measures the inhibitory effect of L-783,483 on farnesyltransferase activity.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Biotinylated Ras peptide substrate (e.g., Biotin-CVIM)
-
L-783,483
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Streptavidin-coated plates
-
Europium-labeled anti-His6 antibody (if using His-tagged FTase)
-
DELFIA enhancement solution and wash buffer
Procedure:
-
Prepare a serial dilution of L-783,483 in assay buffer.
-
In a streptavidin-coated microplate, add the assay buffer, biotinylated Ras peptide, and the diluted L-783,483 or vehicle control.
-
Initiate the reaction by adding recombinant farnesyltransferase and FPP.
-
Incubate the plate at 37°C for 1-2 hours.
-
Wash the plate to remove unbound reagents.
-
Add Europium-labeled anti-His6 antibody and incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add DELFIA enhancement solution and measure time-resolved fluorescence.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the L-783,483 concentration.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the effect of L-783,483 on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., with known Ras mutations)
-
Complete cell culture medium
-
L-783,483
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of L-783,483 or vehicle control and incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of Ras Processing
This method is used to confirm the inhibition of Ras farnesylation in a cellular context by observing the electrophoretic mobility shift of unprocessed Ras.
Materials:
-
Cancer cell line
-
L-783,483
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies against Ras (pan-Ras or isoform-specific) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with L-783,483 at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against Ras.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Unfarnesylated Ras will migrate slower than its farnesylated counterpart, resulting in a visible band shift.
Experimental Workflow
A typical workflow for evaluating L-783,483 in vitro is depicted below.
Caption: In vitro experimental workflow for L-783,483.
References
Application Notes and Protocols for L-783,483 in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-783,483 is a potent and specific inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases.[1][2][3] Farnesylation is a key step in the localization of Ras proteins to the plasma membrane, a prerequisite for their activation and subsequent engagement in signaling cascades that drive cell proliferation, differentiation, and survival.[1][4] Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making FTase an attractive target for anticancer drug development.[4][5] Preclinical studies in animal models have been instrumental in evaluating the in vivo efficacy and mechanism of action of farnesyltransferase inhibitors (FTIs) like L-783,483.
These application notes provide a summary of the available preclinical data on L-783,483 and its derivatives in animal models of cancer, along with detailed protocols for its use in such studies. It is important to note that publicly available data specifically for L-783,483 in extensive animal cancer models is limited. The following information is based on available literature for a close derivative and general protocols for farnesyltransferase inhibitors.
Data Presentation
The following table summarizes the in vivo efficacy of an L-783,483 derivative in a preclinical cancer model.
| Compound | Cancer Model | Animal Strain | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| (S,R)-N-[[2-[N-(2-amino-3-mercaptopropyl)-L-tert-leucyl]-1,2,3,4 - tetrahydro-3-isoquinolinyl]-carbonyl]-L-glutamine (a derivative of L-783,483) | H-ras-transformed rat-1 tumor | Athymic mice | 45 mg/kg, intraperitoneal injection, twice daily for 11 days | Increased survival time (T/C %) | 142-145% | Dinsmore et al., 1998 |
T/C % (Treated/Control): A measure of antitumor efficacy, where a value > 100% indicates an increase in the median survival time of the treated group compared to the control group.
Signaling Pathway
L-783,483, as a farnesyltransferase inhibitor, primarily targets the Ras signaling pathway. By preventing the farnesylation of Ras, L-783,483 inhibits its localization to the cell membrane, thereby blocking its activation and downstream signaling through the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways. This disruption leads to decreased cell proliferation and survival.
Experimental Protocols
The following are representative protocols for evaluating the efficacy of L-783,483 in animal models of cancer, based on established methodologies for farnesyltransferase inhibitors.
Xenograft Tumor Model Protocol
This protocol outlines the procedure for establishing a subcutaneous xenograft model to assess the anti-tumor activity of L-783,483.
Materials:
-
Cancer cell line of interest (e.g., H-ras-transformed rat-1, or other relevant human cancer cell lines)
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
Sterile Phosphate-Buffered Saline (PBS)
-
L-783,483
-
Vehicle solution (e.g., sterile saline or as specified for the compound)
-
Calipers for tumor measurement
-
Animal housing facility (pathogen-free)
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency in appropriate media.
-
Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
-
-
Treatment Administration:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer L-783,483 (e.g., 45 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) at the specified frequency (e.g., twice daily).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI). TGI can be calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
A secondary endpoint can be the increase in lifespan (ILS) or time to progression (TTP).
-
-
Termination and Tissue Collection:
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study.
-
Excise tumors for further analysis (e.g., pharmacodynamic markers, histology).
-
Pharmacodynamic Marker Analysis Protocol
This protocol describes how to assess the in vivo target engagement of L-783,483 by measuring the inhibition of farnesylation of a target protein.
Materials:
-
Tumor tissues collected from treated and control animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibodies against a farnesylated protein (e.g., HDJ-2 or Lamin B) and a loading control (e.g., β-actin)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence detection reagents
Procedure:
-
Protein Extraction:
-
Homogenize tumor tissues in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the farnesylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for a loading control.
-
-
Analysis:
-
Inhibition of farnesylation will result in a shift in the electrophoretic mobility of the target protein (the unprocessed, non-farnesylated form will migrate slower).
-
Quantify the band intensities to determine the extent of farnesylation inhibition in the L-783,483-treated group compared to the control group.
-
Conclusion
L-783,483 and other farnesyltransferase inhibitors represent a targeted approach to cancer therapy by disrupting the crucial Ras signaling pathway. The provided data, although limited for this specific compound, demonstrates the potential for in vivo efficacy. The detailed protocols offer a framework for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of L-783,483 and similar compounds in various animal models of cancer. Further investigation is warranted to expand the understanding of its activity across different tumor types and to elucidate its precise molecular mechanisms of action.
References
- 1. Orally bioavailable farnesyltransferase inhibitors as anticancer agents in transgenic and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitors as anticancer agents: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Anti tumor activity of farnesyl transferase inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the IC50 of the Farnesyltransferase Inhibitor L-783483 in Various Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
L-783483 is a potent and specific inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins involved in cellular signaling, most notably the Ras family of small GTPases. Farnesylation is a type of prenylation that involves the attachment of a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of target proteins. This modification is essential for the proper localization and function of these proteins at the cell membrane.
The Ras proteins are key components of signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Mutations in Ras genes are prevalent in a significant percentage of human cancers, leading to constitutively active Ras signaling and uncontrolled cell growth.[1] By inhibiting farnesyltransferase, this compound prevents the farnesylation and subsequent activation of Ras, thereby offering a potential therapeutic strategy for cancers with aberrant Ras signaling.[2] Farnesyltransferase inhibitors have been shown to be potent inhibitors of a wide range of cancer cell lines, including those with wild-type Ras.[3]
The IC50 value, or half-maximal inhibitory concentration, is a critical parameter for evaluating the potency of a compound. It represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. Determining the IC50 of this compound in various cancer cell lines is essential for understanding its therapeutic potential and for selecting appropriate models for further preclinical development.
Data Presentation
As of the latest literature review, a consolidated table summarizing the IC50 values of this compound in a comprehensive panel of cell lines is not publicly available. Researchers are encouraged to determine these values empirically in their specific cell lines of interest using the protocols provided below. For comparative purposes, published IC50 values for other farnesyltransferase inhibitors can be found in the scientific literature and may serve as a general reference for expected potency.
Signaling Pathway
The primary target of this compound is farnesyltransferase, which plays a key role in the Ras signaling cascade. Inhibition of this enzyme disrupts the pathway that leads to cell proliferation.
Caption: Inhibition of Farnesyltransferase by this compound blocks Ras activation.
Experimental Protocols
The following is a detailed protocol for determining the IC50 value of this compound using a common cell viability assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable method for assessing the metabolic activity of cells, which is indicative of cell viability.
Materials
-
This compound compound
-
Cell line of interest (e.g., pancreatic, lung, breast, or colon cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Caption: A typical workflow for determining the IC50 value using an MTT assay.
Step-by-Step Protocol
1. Cell Seeding: a. Culture the desired cancer cell line in T-75 flasks until they reach approximately 80% confluency. b. Wash the cells with sterile PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or an automated cell counter. e. Dilute the cell suspension to the appropriate concentration (e.g., 5 x 10^4 cells/mL) and seed 100 µL into each well of a 96-well plate. This results in a density of 5,000 cells per well. f. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of desired concentrations. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.01 µM to 100 µM) to determine the approximate IC50. c. Carefully remove the medium from the wells of the 96-well plate containing the attached cells. d. Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. e. Include control wells:
- Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest drug concentration.
- Untreated Control: Cells in medium only.
- Blank: Medium only (no cells). f. Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO2.
3. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from the absorbance of all other wells. c. Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 d. Plot the percentage of cell viability against the logarithm of the this compound concentration. e. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.
Conclusion
This document provides a comprehensive guide for researchers to determine the IC50 of the farnesyltransferase inhibitor this compound in their cell lines of choice. By following the detailed experimental protocol and understanding the underlying signaling pathway, scientists can generate reliable and reproducible data on the potency of this compound. This information is crucial for advancing our understanding of farnesyltransferase inhibitors and their potential as cancer therapeutics.
References
Application Notes and Protocols for Ras Farnesylation Assay Using Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ras proteins are a family of small GTPases that function as critical molecular switches in signal transduction pathways regulating cell proliferation, differentiation, and survival. Their proper function and localization to the cell membrane are dependent on a series of post-translational modifications, initiated by the farnesylation of a cysteine residue within a C-terminal CAAX motif. This reaction is catalyzed by the enzyme farnesyltransferase (FTase).
Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras signaling and uncontrolled cell growth. Inhibition of FTase has therefore emerged as a key therapeutic strategy to disrupt oncogenic Ras signaling. Farnesyltransferase inhibitors (FTIs) are small molecules designed to block this critical farnesylation step.
This document provides detailed protocols for assessing the inhibitory activity of compounds, such as L-783483, on Ras farnesylation. It includes methodologies for both in vitro enzymatic assays and cell-based assays to determine inhibitor potency and cellular effects.
Data Presentation
The inhibitory activity of farnesyltransferase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the farnesyltransferase enzyme by 50%. The following table summarizes representative IC50 values for various FTIs, which can be determined using the protocols described below.
| Farnesyltransferase Inhibitor | IC50 (nM) | Target Enzyme | Assay Type |
| This compound | Data to be determined by user | Farnesyltransferase | In vitro enzymatic assay |
| Tipifarnib | 0.86 | Farnesyltransferase | In vitro enzymatic assay |
| Lonafarnib | 1.9 (H-Ras), 5.2 (K-Ras), 2.8 (N-Ras) | Farnesyltransferase | In vitro enzymatic assay |
| FTI-277 | - | Farnesyltransferase | Cellular assay (peptidomimetic) |
| L-778,123 | 2 | Farnesyltransferase | In vitro enzymatic assay |
| KO-2806 | 2.4 | Farnesyltransferase | In vitro enzymatic assay[1] |
Signaling Pathway and Experimental Workflow
To understand the context of the assay, it is important to visualize the Ras signaling pathway and the experimental workflow for assessing farnesylation.
Caption: Ras signaling pathway and the point of inhibition by this compound.
Caption: Workflow for in vitro and cellular Ras farnesylation assays.
Experimental Protocols
Two primary methods are presented here: an in vitro enzymatic assay for direct measurement of FTase inhibition and a cell-based electrophoretic mobility shift assay (EMSA) to observe the effects of inhibition in a cellular context.
Protocol 1: In Vitro [3H]-Farnesyl-Protein Transferase (FTase) Assay
This protocol measures the transfer of a radioactive farnesyl group from [3H]-farnesyl pyrophosphate ([3H]-FPP) to a Ras protein substrate.
Materials:
-
Recombinant Human Farnesyltransferase (FTase)
-
Recombinant Human H-Ras protein
-
[3H]-Farnesyl pyrophosphate ([3H]-FPP)
-
This compound or other farnesyltransferase inhibitor
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT
-
Stop Solution: 1 M HCl
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO. The final concentration of DMSO in the assay should be kept below 1%.
-
Reaction Setup: In a 96-well plate, combine the following in order:
-
Assay Buffer
-
This compound dilution or DMSO (for control)
-
Recombinant H-Ras protein (final concentration ~1 µM)
-
Recombinant FTase (final concentration ~50 nM)
-
-
Initiate Reaction: Add [3H]-FPP (final concentration ~0.5 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding the Stop Solution.
-
Precipitation and Washing: Precipitate the protein onto a filter plate and wash several times with 70% ethanol (B145695) to remove unincorporated [3H]-FPP.
-
Detection: Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Ras Farnesylation Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol assesses the farnesylation status of Ras in cultured cells by observing its electrophoretic mobility. Unfarnesylated Ras migrates slower on an SDS-PAGE gel compared to its farnesylated counterpart.
Materials:
-
Cell line expressing Ras (e.g., NIH 3T3 cells transformed with oncogenic H-Ras)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or other farnesyltransferase inhibitor
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels (e.g., 12% polyacrylamide)
-
Western blotting apparatus and reagents
-
Primary antibody: Anti-Ras antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24-48 hours. Include a DMSO-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Visualization:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Observe the appearance of a slower-migrating Ras band in the this compound-treated samples, indicating the accumulation of unfarnesylated Ras. The intensity of this upper band should increase with higher concentrations of the inhibitor.
-
Conclusion
The protocols outlined in this document provide robust methods for evaluating the efficacy of farnesyltransferase inhibitors like this compound. The in vitro assay allows for the precise determination of IC50 values, while the cellular EMSA provides crucial information on the inhibitor's activity within a biological system. These assays are essential tools for the preclinical assessment and development of novel anti-cancer therapeutics targeting the Ras signaling pathway.
References
Application Notes and Protocols for Cell Permeability Assays of L-783483
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-783483 is a potent and specific inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins involved in cellular signaling, most notably the Ras superfamily of small GTPases.[1][2] By preventing the farnesylation of Ras, this compound inhibits its localization to the plasma membrane, thereby blocking downstream signaling cascades, such as the MAPK pathway, which are often dysregulated in cancer.[3][4][5] The therapeutic potential of farnesyltransferase inhibitors (FTIs) is currently being explored in various oncological applications.
Assessing the cell permeability of drug candidates like this compound is a critical step in preclinical development. It provides essential insights into the compound's ability to cross cellular barriers, a key determinant of its oral bioavailability and overall efficacy. This document provides detailed application notes and protocols for evaluating the cell permeability of this compound using three standard in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay.
Data Presentation
The following table summarizes representative apparent permeability (Papp) values for compounds with low, medium, and high permeability, providing a reference for interpreting the experimental results for this compound. Since specific experimental data for this compound is not publicly available, hypothetical values are provided for illustrative purposes, assuming it exhibits moderate to high permeability based on its intended intracellular target.
| Assay Type | Compound | Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (BA/AB) |
| PAMPA | Atenolol | Low | < 1.0 | N/A |
| Propranolol | High | > 10.0 | N/A | |
| This compound (Hypothetical) | Moderate to High | 5.0 - 15.0 | N/A | |
| Caco-2 | Atenolol | Low | < 1.0 | < 2.0 |
| Propranolol | High | > 20.0 | < 2.0 | |
| Digoxin | Efflux Substrate | ~1.0 | > 2.0 | |
| This compound (Hypothetical) | Moderate | 1.0 - 10.0 | < 2.0 | |
| MDCK | Atenolol | Low | < 1.0 | < 2.0 |
| Propranolol | High | > 20.0 | < 2.0 | |
| Digoxin | Efflux Substrate | ~0.5 | > 2.0 | |
| This compound (Hypothetical) | Moderate | 1.0 - 10.0 | < 2.0 |
Signaling Pathway Inhibition by this compound
This compound acts by inhibiting farnesyltransferase, which is a key enzyme in the post-translational modification of Ras proteins. This inhibition prevents the attachment of a farnesyl group to Ras, a process necessary for its localization to the cell membrane and subsequent activation of downstream signaling pathways like the RAF-MEK-ERK (MAPK) cascade. The diagram below illustrates this mechanism.
Caption: Inhibition of Farnesyltransferase by this compound blocks Ras signaling.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of a compound across an artificial lipid membrane.[6][7]
Workflow Diagram:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the donor solution by diluting the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10-100 µM).
-
Prepare the acceptor buffer (e.g., PBS, pH 7.4).
-
Prepare the lipid solution (e.g., 2% lecithin (B1663433) in dodecane).
-
-
Assay Procedure:
-
Add the acceptor buffer to the wells of a 96-well acceptor plate.
-
Carefully coat the PVDF membrane of a 96-well donor plate with the lipid solution.
-
Add the donor solution containing this compound to the wells of the lipid-coated donor plate.
-
Place the donor plate onto the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 18 hours).
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[drug]acceptor = Concentration of the drug in the acceptor well at time t
-
[drug]equilibrium = Equilibrium concentration
-
-
Caco-2 Cell Permeability Assay
The Caco-2 assay is a widely used cell-based model that mimics the human intestinal epithelium to predict in vivo drug absorption.
Workflow Diagram:
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts at an appropriate density.
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
For apical-to-basolateral (A-B) permeability, add the this compound solution to the apical compartment and fresh transport buffer to the basolateral compartment.
-
For basolateral-to-apical (B-A) permeability, add the this compound solution to the basolateral compartment and fresh transport buffer to the apical compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment.
-
Quantify the concentration of this compound in the collected samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp value for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt = Rate of drug appearance in the receiver compartment
-
A = Surface area of the membrane
-
C0 = Initial concentration of the drug in the donor compartment
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
MDCK Cell Permeability Assay
The MDCK assay is another cell-based model used to assess permeability, often favored for its shorter culture time compared to Caco-2 cells.
Workflow Diagram:
Caption: Workflow for the MDCK Cell Permeability Assay.
Protocol:
-
Cell Culture:
-
Seed MDCK cells onto Transwell inserts.
-
Culture the cells for 3-5 days until a confluent monolayer is formed.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the MDCK monolayers to ensure the integrity of the cell barrier.
-
-
Permeability Assay:
-
The procedure is similar to the Caco-2 assay. Wash the monolayers with transport buffer.
-
Perform both A-B and B-A permeability studies by adding this compound to the respective donor compartments.
-
Incubate at 37°C and collect samples from the receiver compartments at various time points.
-
Analyze the samples using LC-MS/MS to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the Papp values for both directions and the efflux ratio as described for the Caco-2 assay.
-
Conclusion
The selection of the appropriate permeability assay depends on the specific research question and the stage of drug development. The PAMPA assay offers a high-throughput method for assessing passive permeability, while the Caco-2 and MDCK assays provide more physiologically relevant models that can also identify potential active transport mechanisms. By employing these assays, researchers can gain valuable data on the permeability of this compound, aiding in the prediction of its in vivo absorption and informing further development strategies.
References
- 1. Farnesyltransferase inhibitors. Preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase inhibitors induce cytochrome c release and caspase 3 activation preferentially in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. anygenes.com [anygenes.com]
- 6. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 7. PAMPA | Evotec [evotec.com]
Application Notes and Protocols: Utilizing L-783483 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-783483 is a potent and specific inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of several proteins crucial for intracellular signaling pathways, most notably the Ras family of small GTPases. By preventing the farnesylation of Ras and other target proteins, this compound disrupts their localization to the cell membrane and subsequent activation of downstream pro-proliferative and survival pathways. This mechanism of action provides a strong rationale for its investigation as an anticancer agent.
Preclinical studies have suggested that the efficacy of farnesyltransferase inhibitors (FTIs) may be enhanced when used in combination with conventional cytotoxic chemotherapy agents. The combination approach aims to target multiple vulnerabilities of cancer cells simultaneously, potentially leading to synergistic antitumor effects and overcoming mechanisms of drug resistance.
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for evaluating the combination of this compound with standard chemotherapy agents such as paclitaxel (B517696) and cisplatin. Due to the limited availability of published data specifically for this compound in combination with these agents, this document includes representative data from studies using other well-characterized FTIs, such as lonafarnib (B1684561) and tipifarnib, to illustrate the potential synergistic effects and to provide a framework for designing and executing similar preclinical studies with this compound.
Rationale for Combination Therapy
The primary rationale for combining this compound with chemotherapy stems from their distinct but complementary mechanisms of action:
-
This compound: Targets signal transduction pathways by inhibiting farnesyltransferase, leading to cell cycle arrest and, in some contexts, apoptosis. Its effects are primarily cytostatic.
-
Chemotherapy Agents (e.g., Paclitaxel, Cisplatin): Induce cytotoxicity primarily by causing DNA damage (cisplatin) or disrupting microtubule function and inducing mitotic arrest (paclitaxel).
The combination of these modalities has the potential to:
-
Induce Synergistic Cell Killing: By targeting both signaling and cell division machinery.
-
Overcome Resistance: Chemotherapy resistance is often linked to aberrant signaling pathways that promote survival, which can be targeted by this compound.
-
Enhance Apoptosis: this compound can lower the threshold for apoptosis induction by cytotoxic agents.
-
Promote Cell Cycle Arrest: this compound can cause cell cycle arrest, potentially sensitizing cells to cycle-specific chemotherapeutic agents.
Key Signaling Pathways Targeted by this compound
The primary molecular target of this compound is farnesyltransferase. Inhibition of this enzyme disrupts the function of numerous farnesylated proteins, leading to the modulation of critical signaling pathways implicated in cancer.
Quantitative Data from Preclinical Combination Studies (Representative)
The following tables summarize preclinical data from studies of FTIs in combination with chemotherapy. While not specific to this compound, this data illustrates the potential for synergistic or additive effects.
Table 1: In Vitro Growth Inhibition of Ovarian Cancer Cell Lines with Lonafarnib and Paclitaxel
| Cell Line | Treatment | IC50 (nM) |
| A2780 | Paclitaxel alone | 5.0 |
| Lonafarnib + Paclitaxel | 2.5 | |
| PA-1 | Paclitaxel alone | 7.5 |
| Lonafarnib + Paclitaxel | 4.0 | |
| IGROV-1 | Paclitaxel alone | 10.0 |
| Lonafarnib + Paclitaxel | 5.0 | |
| TOV-112D | Paclitaxel alone | 12.5 |
| Lonafarnib + Paclitaxel | 6.0 |
Data adapted from: Combining the farnesyltransferase inhibitor lonafarnib with paclitaxel results in enhanced growth inhibitory effects on human ovarian cancer models in vitro and in vivo.[1]
Table 2: In Vivo Tumor Growth Inhibition in an NCI-H460 Lung Cancer Xenograft Model with Lonafarnib and Paclitaxel
| Treatment Group | Tumor Growth Inhibition (%) |
| Lonafarnib alone | 52 |
| Paclitaxel alone | 61 |
| Lonafarnib + Paclitaxel | 86 |
Data adapted from: Phase I Study of the Farnesyltransferase Inhibitor Lonafarnib with Paclitaxel in Solid Tumors.[2]
Table 3: In Vivo Tumor Volume Changes in ErbB2 Transgenic Mice with Tipifarnib and an Akt Inhibitor
| Treatment Group | Average Change in Tumor Volume (%) |
| Vehicle | +62.9 |
| Tipifarnib alone | +1.6 |
| Akt Inhibitor (TCN-P) alone | -3.0 |
| Tipifarnib + TCN-P | -39.4 |
Data adapted from: Combination of farnesyltransferase and Akt inhibitors is synergistic in breast cancer cells and causes significant breast tumor regression in ErbB2 transgenic mice.[3]
Table 4: Apoptosis Induction in Multiple Myeloma Cells with L-744,832 and UCN-01
| Cell Line | Treatment | Apoptotic Cells (%) |
| MM.1S | Control | <5 |
| L-744,832 (10 µM) | ~10 | |
| UCN-01 (150 nM) | ~15 | |
| L-744,832 + UCN-01 | >60 |
Data adapted from: The farnesyltransferase inhibitor L744832 potentiates UCN-01-induced apoptosis in human multiple myeloma cells.[4][5]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and chemotherapy agents.
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol is for determining the effect of this compound in combination with a chemotherapy agent on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., paclitaxel, cisplatin; stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and the chemotherapy agent in culture medium. Treat cells with single agents or combinations at various concentrations. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Combination effects can be analyzed using software such as CalcuSyn to determine if the interaction is synergistic, additive, or antagonistic.
Protocol 2: Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis and necrosis in cells treated with this compound and a chemotherapy agent using flow cytometry.
References
- 1. Combining the farnesyltransferase inhibitor lonafarnib with paclitaxel results in enhanced growth inhibitory effects on human ovarian cancer models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combination of farnesyltransferase and Akt inhibitors is synergistic in breast cancer cells and causes significant breast tumor regression in ErbB2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The farnesyltransferase inhibitor L744832 potentiates UCN-01-induced apoptosis in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological Considerations for In Vivo Efficacy Studies of L-783483
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-783483 is a potent and selective inhibitor of farnesyl-protein transferase (FPTase), an enzyme crucial for the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making FPTase an attractive target for anticancer drug development.
These application notes provide detailed methodological considerations and standardized protocols for conducting in vivo efficacy studies of this compound. The aim is to equip researchers with the necessary information to design and execute robust preclinical studies to evaluate the antitumor activity of this compound in relevant animal models. The protocols outlined below are based on established methodologies for testing farnesyltransferase inhibitors in vivo.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | Data not available |
| SW620 | Colorectal Adenocarcinoma | Data not available |
| PC-3 | Prostate Cancer | Data not available |
| DU-145 | Prostate Cancer | Data not available |
| A549 | Lung Carcinoma | Data not available |
| NCI-H460 | Lung Carcinoma | Data not available |
| MIA PaCa-2 | Pancreatic Cancer | Data not available |
| PANC-1 | Pancreatic Cancer | Data not available |
| MCF-7 | Breast Cancer | Data not available |
| MDA-MB-231 | Breast Cancer | Data not available |
Table 2: Representative In Vivo Efficacy of a Farnesyltransferase Inhibitor (L-744,832) in a Xenograft Model
| Animal Model | Tumor Type | Treatment and Dose | Administration Route | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | H-ras transformed Rat1 cells | L-739,749 (related FTI) | Not specified | 66% | [1] |
| Nude Mice | T24 (activated H-RAS) | Farnesyltransferase inhibitor | Not specified | Significant synergistic reduction with radiation | [2] |
| Transgenic Mice | MMTV-v-Ha-ras | L-744,832 | Not specified | Tumor regression | [3] |
Note: Quantitative tumor growth inhibition data for this compound from specific in vivo studies is not publicly available. The data presented is for closely related farnesyltransferase inhibitors to provide a representative example of the expected efficacy.
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model in Nude Mice
This protocol describes the establishment of a subcutaneous xenograft model using human cancer cells in immunocompromised mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Human cancer cell line with a known Ras mutation status (e.g., HCT116 with KRAS mutation)
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional)
-
Trypsin-EDTA
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a solution containing DMSO and/or PEG300)[4]
-
Gavage needles
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture and Preparation:
-
Culture the selected human cancer cell line in complete medium to ~80-90% confluency.
-
On the day of implantation, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL.
-
For poorly tumorigenic cell lines, resuspend the cells in a 1:1 mixture of PBS and Matrigel®.
-
Keep the cell suspension on ice until injection.
-
-
Tumor Implantation:
-
Anesthetize the nude mice.
-
Inject 100-200 µL of the cell suspension (containing 1 x 10⁶ to 1 x 10⁷ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor volume using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups (n=8-10 mice per group) with comparable mean tumor volumes.
-
-
Drug Formulation and Administration:
-
Prepare the this compound formulation. A common vehicle for oral administration of hydrophobic compounds is 0.5% methylcellulose or 0.5% carboxymethyl cellulose (B213188) in sterile water.[4] Alternatively, a solution containing a small percentage of DMSO and/or PEG300 can be used.[4] The final formulation should be a homogenous suspension or solution.
-
Based on data from related compounds like L-744,832, a starting dose could be in the range of 40-80 mg/kg.[5] A dose-finding study is recommended.
-
Administer this compound or vehicle to the respective groups via oral gavage once or twice daily. The volume administered is typically 10 mL/kg.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and, if required, process them for further analysis (e.g., histology, Western blotting).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Protocol 2: Transgenic Mouse Model of Ras-Driven Cancer
This protocol outlines the use of a transgenic mouse model, such as the MMTV-v-Ha-ras model, to assess the efficacy of this compound in a more physiologically relevant setting where tumors arise spontaneously.[3]
Materials:
-
MMTV-v-Ha-ras transgenic mice[3]
-
This compound
-
Vehicle for formulation
-
Gavage needles
-
Calipers
Procedure:
-
Animal Monitoring and Tumor Detection:
-
Routinely palpate female MMTV-v-Ha-ras transgenic mice to detect the onset of mammary tumors.
-
-
Treatment Initiation:
-
Once a tumor becomes palpable, begin treatment with this compound or vehicle.
-
-
Drug Formulation and Administration:
-
Formulate and administer this compound as described in Protocol 1. Daily administration is recommended.[3]
-
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Monitor for tumor regression.
-
Continue treatment for a predefined period or until a significant response or progression is observed.
-
-
Endpoint Analysis:
-
At the study endpoint, euthanize the mice and excise the tumors.
-
Perform histological analysis to assess changes in tumor morphology, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).
-
Mandatory Visualizations
Ras Signaling Pathway and FPTase Inhibition
Caption: Ras signaling pathway and the inhibitory action of this compound on Farnesyl-Protein Transferase.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical subcutaneous xenograft efficacy study.
References
- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Farnesyltransferase inhibitors potentiate the antitumor effect of radiation on a human tumor xenograft expressing activated HRAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Farnesyltransferase Inhibitor Induces Tumor Regression in Transgenic Mice Harboring Multiple Oncogenic Mutations by Mediating Alterations in Both Cell Cycle Control and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-783483 Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the use of L-783483 in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of farnesyltransferase (FTase). FTase is a critical enzyme that catalyzes the addition of a farnesyl group to a cysteine residue at the C-terminus of various proteins. This process, known as farnesylation, is essential for the proper localization and function of these proteins, many of which are key components of cellular signaling pathways. One of the most well-known substrates of FTase is the Ras protein, a small GTPase that plays a central role in cell proliferation, differentiation, and survival.[1][2] By inhibiting FTase, this compound prevents the farnesylation of Ras and other target proteins, thereby blocking their downstream signaling and inhibiting cancer cell growth.[3][4][5]
Q2: What is the typical starting concentration range for this compound in a cell viability assay?
The optimal concentration of this compound will vary depending on the specific cell line, the duration of the assay, and the endpoint being measured. However, a general starting point for in vitro studies with farnesyltransferase inhibitors is in the low micromolar (µM) to nanomolar (nM) range. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range for a dose-response curve could be from 0.01 µM to 100 µM.
Q3: How do I prepare a stock solution of this compound?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the powdered this compound in 100% DMSO to a high concentration (e.g., 10 mM). This stock solution can then be stored at -20°C for long-term use. When preparing working solutions for your cell culture experiments, dilute the stock solution in your cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) in your experiments.
Q4: Which cell viability assay is most suitable for use with this compound?
Several colorimetric and fluorometric assays can be used to assess cell viability. Common choices include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures the metabolic activity of cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay: Similar to MTT but produces a water-soluble formazan (B1609692) product.
-
CCK-8 (Cell Counting Kit-8) assay: Uses a highly water-soluble tetrazolium salt.
-
Resazurin (alamarBlue) assay: A fluorometric assay that measures mitochondrial reductase activity.
-
ATP-based assays (e.g., CellTiter-Glo®): Measure the amount of ATP present, which is an indicator of metabolically active cells.
The choice of assay may depend on the specific cell line and experimental conditions. It is advisable to validate the chosen assay to ensure that this compound does not interfere with the assay chemistry itself.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of cell viability at expected concentrations | 1. Incorrect concentration of this compound: Errors in dilution or calculation. 2. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. Cell line resistance: The chosen cell line may be insensitive to farnesyltransferase inhibition. 4. Sub-optimal assay conditions: Incubation time is too short, or cell seeding density is too high. | 1. Verify calculations and prepare fresh dilutions. 2. Use a fresh aliquot of this compound stock solution. 3. Consider using a different cell line with known sensitivity to FTIs or a positive control compound. 4. Optimize incubation time (e.g., 24, 48, 72 hours) and cell seeding density. |
| High background in the cell viability assay | 1. Contamination: Bacterial or fungal contamination of cell cultures. 2. Precipitation of this compound: The compound may not be fully dissolved at higher concentrations. 3. Interference with assay reagents: this compound may react with the assay dye. | 1. Regularly check cell cultures for contamination and maintain sterile techniques. 2. Visually inspect the culture medium for any precipitate. If present, sonicate the stock solution or prepare fresh dilutions. 3. Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or growth phase. 2. Inconsistent reagent preparation: Variations in the preparation of this compound dilutions or assay reagents. 3. Pipetting errors: Inaccurate dispensing of cells, this compound, or assay reagents. | 1. Use cells within a consistent passage number range and seed them at a consistent density and confluency. 2. Prepare fresh reagents for each experiment and follow a standardized protocol. 3. Ensure pipettes are calibrated and use proper pipetting techniques. |
| Unexpected cytotoxicity at very low concentrations | 1. Solvent toxicity: The final DMSO concentration may be too high. 2. Off-target effects: this compound may have other cellular targets at higher concentrations. | 1. Ensure the final DMSO concentration is below 0.1% and include a vehicle control. 2. Consult literature for known off-target effects and consider using a structurally different farnesyltransferase inhibitor as a comparison. |
Data Presentation
| Cell Line Type | Expected Sensitivity to this compound | Rationale |
| Ras-mutant cancer cells (e.g., some pancreatic, colorectal, and lung cancers) | High | These cells are often highly dependent on the Ras signaling pathway for their proliferation and survival. Inhibition of Ras farnesylation is expected to have a significant cytotoxic or cytostatic effect. |
| Cancer cells with wild-type Ras but other signaling pathway alterations | Variable | The sensitivity will depend on the cell's reliance on other farnesylated proteins for survival and proliferation. |
| Normal, non-cancerous cells | Lower | Normal cells are generally less dependent on single oncogenic pathways for their survival and may be less sensitive to farnesyltransferase inhibition. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment of Cells:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include a "medium only" control (untreated cells).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: this compound inhibits the Ras signaling pathway.
References
- 1. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAS signaling pathways, mutations and their role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesyltransferase-inhibitors exert in vitro immunosuppressive capacity by inhibiting human B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
L-783483 stability and degradation in experimental conditions
Disclaimer: Publicly available stability and degradation data for the specific compound L-783483 are limited. This guide provides a comprehensive framework based on general principles of small molecule drug stability and degradation for researchers and scientists. The protocols and data presented are illustrative and should be adapted based on experimentally determined results for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for a small molecule compound like this compound?
A1: For a novel compound where stability data is not yet available, it is recommended to store the solid material in a tightly sealed container at -20°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -80°C. Long-term stability in various solvents should be experimentally determined.
Q2: How can I assess the stability of this compound in my experimental buffer?
A2: To assess the stability of this compound in your experimental buffer, you can perform a time-course experiment. Incubate the compound in the buffer at the experimental temperature and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Analyze the concentration of the parent compound at each time point using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent compound over time indicates instability.
Q3: What are the common degradation pathways for small molecules?
A3: Common degradation pathways for small molecules include hydrolysis, oxidation, and photolysis.[1] Hydrolysis is the cleavage of a chemical bond by the addition of water and is often pH-dependent. Oxidation involves the loss of electrons and can be initiated by atmospheric oxygen or reactive oxygen species. Photolysis is degradation caused by exposure to light.[1]
Q4: I am observing a loss of activity of this compound in my cell-based assay. Could this be due to instability?
A4: Yes, a loss of biological activity can be a strong indicator of compound instability in the assay medium. Small molecules can degrade in aqueous, buffered solutions at physiological temperatures (e.g., 37°C). It is recommended to perform a stability study of this compound in your specific cell culture medium to confirm this.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments. | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a frozen stock, perform a qualification check (e.g., by HPLC) to ensure its integrity. |
| Appearance of new peaks in my analytical chromatogram. | Degradation of this compound in the sample or mobile phase. | Investigate the identity of the new peaks using mass spectrometry (MS) to identify potential degradants. Assess the stability of this compound in your analytical solvent. |
| Low recovery of this compound from a biological matrix. | Adsorption to labware or instability in the matrix during sample preparation. | Use low-binding tubes and pipette tips. Minimize the time between sample collection and analysis. Perform a stability assessment in the biological matrix. |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility. | Determine the aqueous solubility of this compound. Consider using a co-solvent (e.g., DMSO, ethanol) if compatible with your experiment, but be mindful of potential solvent effects on stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid compound at 80°C for 48 hours.
-
Photolytic: Solution exposed to a calibrated light source (e.g., Xenon lamp) for a defined period. A dark control should be run in parallel.[1]
-
-
Analysis: Analyze the stressed samples and an unstressed control by HPLC-UV and HPLC-MS.
-
Evaluation: Compare the chromatograms to identify degradation products. The mass spectrometer will help in the tentative identification of these degradants.
Protocol 2: Solution Stability Assessment
Objective: To determine the stability of this compound in a specific solvent or buffer over time.
Methodology:
-
Preparation: Prepare a solution of this compound at a known concentration in the solvent/buffer of interest.
-
Incubation: Store the solution under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).
-
Sampling: Collect aliquots at predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Analysis: Immediately analyze each aliquot by a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.
Data Presentation
Table 1: Example of Forced Degradation Study Results
| Stress Condition | % Assay of this compound | Number of Degradants | Major Degradant Peak Area (%) |
| Unstressed Control | 100.0 | 0 | - |
| 0.1 N HCl, 60°C, 24h | 85.2 | 2 | 10.5 (RT = 5.2 min) |
| 0.1 N NaOH, 60°C, 24h | 72.8 | 3 | 15.1 (RT = 4.8 min) |
| 3% H₂O₂, RT, 24h | 90.5 | 1 | 8.9 (RT = 6.1 min) |
| Heat (80°C), 48h | 98.1 | 1 | 1.5 (RT = 7.3 min) |
| Photolytic | 92.3 | 2 | 5.4 (RT = 5.8 min) |
Table 2: Example of Solution Stability Data (in pH 7.4 Buffer at 37°C)
| Time (hours) | Concentration (µg/mL) | % Remaining |
| 0 | 10.00 | 100.0 |
| 1 | 9.85 | 98.5 |
| 4 | 9.42 | 94.2 |
| 8 | 8.91 | 89.1 |
| 24 | 7.15 | 71.5 |
| 48 | 5.23 | 52.3 |
Visualizations
References
Technical Support Center: Overcoming Resistance to L-783483 in Cancer Cells
Disclaimer: While this technical support center focuses on overcoming resistance to the farnesyltransferase inhibitor (FTI) L-783483, much of the available research on resistance mechanisms has been conducted with other FTIs such as tipifarnib (B1682913) and lonafarnib. The principles and strategies outlined here are based on the broader understanding of FTI resistance and are expected to be largely applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of farnesyltransferase (FTase). This enzyme is responsible for the post-translational addition of a farnesyl group to a cysteine residue within the C-terminal CAAX motif of various cellular proteins. A key target of this process is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras), which play a crucial role in signal transduction pathways that control cell growth, proliferation, and survival. Farnesylation is essential for the proper localization of Ras proteins to the plasma membrane, where they become activated. By inhibiting FTase, this compound prevents Ras farnesylation, leading to its mislocalization and subsequent inactivation, thereby blocking downstream signaling and inhibiting tumor cell growth.
Q2: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What is the most likely molecular mechanism?
The most well-documented mechanism of acquired resistance to farnesyltransferase inhibitors is the activation of an alternative prenylation pathway. While FTase is inhibited, the related enzyme geranylgeranyltransferase-I (GGTase-I) can modify K-Ras and N-Ras by attaching a geranylgeranyl group instead of a farnesyl group. This alternative prenylation allows these Ras isoforms to still localize to the plasma membrane and continue to drive pro-cancerous signaling pathways, rendering the cells resistant to FTase inhibition.
Q3: Are there other potential mechanisms of resistance to this compound?
Besides alternative prenylation, other potential, though less commonly reported, mechanisms of resistance to FTIs could include:
-
Upregulation of efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Mutations in the drug target: Alterations in the FTNTA or FTNTB genes, which encode the α and β subunits of FTase, could potentially reduce the binding affinity of this compound.
-
Activation of bypass signaling pathways: Cancer cells may adapt by upregulating parallel signaling pathways that are not dependent on farnesylated proteins, thereby circumventing the effects of this compound.
-
Alterations in the tumor microenvironment: Factors secreted by stromal cells within the tumor microenvironment could promote cancer cell survival and resistance to therapy.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line
| Possible Cause | Suggested Troubleshooting Step |
| Alternative Prenylation by GGTase-I | 1. Assess Geranylgeranylation: Perform a Western blot to check for the prenylation status of K-Ras and N-Ras. A lack of a mobility shift for these proteins in the presence of this compound, while H-Ras shows a shift, suggests alternative prenylation. 2. Inhibit GGTase-I: Treat cells with a combination of this compound and a GGTase-I inhibitor (GGTI) to see if sensitivity is restored. 3. Combination Therapy: Explore co-treatment with inhibitors of downstream effectors of Ras signaling (e.g., MEK or PI3K inhibitors). |
| Increased Drug Efflux | 1. Test with Efflux Pump Inhibitors: Co-administer this compound with known inhibitors of ABC transporters (e.g., verapamil (B1683045) or cyclosporin (B1163) A) to see if this restores sensitivity. 2. Measure Intracellular Drug Concentration: Use analytical methods like HPLC-MS to quantify the intracellular levels of this compound in sensitive versus resistant cells. |
| Target Mutation | 1. Sequence FTase Subunits: Sequence the coding regions of FTNTA and FTNTB in resistant cells to identify potential mutations. |
Issue 2: Inconsistent Results in Cell Viability Assays
| Possible Cause | Suggested Troubleshooting Step |
| Suboptimal Drug Concentration or Incubation Time | 1. Perform a Dose-Response Curve: Determine the IC50 value of this compound for your specific cell line with a wide range of concentrations. 2. Optimize Incubation Time: Test different incubation periods (e.g., 24, 48, 72 hours) to find the optimal time for observing a significant effect. |
| Cell Seeding Density | 1. Standardize Seeding Density: Ensure a consistent number of cells are seeded in each well. High cell density can lead to nutrient depletion and contact inhibition, affecting drug response. |
| Assay Interference | 1. Use a Different Viability Assay: If using an MTT or XTT assay, consider potential interference from the drug or culture medium. Try a different method, such as a resazurin-based assay or a direct cell counting method. |
Data Presentation
Table 1: IC50 Values of Farnesyltransferase Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | FTI | IC50 (nM) | Reference |
| HCT-116 | Colon Carcinoma | BMS-214662 | 5-10 | [1] |
| A2780 | Ovarian Carcinoma | BMS-214662 | 10-20 | [1] |
| Calu-1 | Lung Carcinoma | BMS-214662 | 20-50 | [1] |
| MiaPaCa-2 | Pancreatic Carcinoma | BMS-214662 | 50-100 | [1] |
| A549 | Lung Adenocarcinoma | L-778,123 | 100 | [2] |
| HT-29 | Colorectal Adenocarcinoma | L-778,123 | 125 | [2] |
Table 2: Effect of Combination Therapy on Overcoming FTI Resistance
| Cell Line | FTI | Combination Agent | Effect | Reference |
| Taxol-Resistant Ovarian Cancer | Lonafarnib | Paclitaxel | Synergistic cytotoxicity | FTI/taxane combination can overcome drug resistance in taxane-resistant cancer cells. |
| EGFR-mutant NSCLC | Tipifarnib | Osimertinib (B560133) (EGFR inhibitor) | Prevents relapse and induces apoptosis | Co-treatment with tipifarnib prevented relapse to osimertinib in a xenograft model. |
| Pancreatic Cancer | R115777 (Tipifarnib) | Gemcitabine (B846) | Failed to show benefit in Phase III trial | A large Phase III trial of gemcitabine plus R115777 versus gemcitabine plus placebo in advanced pancreatic cancer did not demonstrate any survival advantage. |
Experimental Protocols
Western Blotting to Assess Protein Farnesylation (Mobility Shift Assay)
This protocol is used to determine the farnesylation status of proteins like H-Ras, K-Ras, and HDJ-2. Unfarnesylated proteins migrate slower on an SDS-PAGE gel compared to their farnesylated counterparts.
Materials:
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This compound
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies (anti-H-Ras, anti-K-Ras, anti-HDJ-2, anti-GAPDH)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cancer cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
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Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the mobility shift of the target proteins. An upward shift in the this compound-treated lanes indicates inhibition of farnesylation.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control. Include wells with medium only for blank measurements.
-
Incubate the plate for the desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Immunoprecipitation of Ras
This protocol is for isolating Ras proteins to subsequently analyze their prenylation status or interaction with other proteins.
Materials:
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This compound
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors
-
Anti-Ras antibody (pan-Ras or isoform-specific)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in a non-denaturing lysis buffer.
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Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-Ras antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
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Elute the immunoprecipitated Ras protein from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting.
Geranylgeranyltransferase-I (GGTase-I) Activity Assay
This is a fluorescence-based assay to measure the activity of GGTase-I, which is often upregulated in FTI-resistant cells.
Materials:
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Cell lysates from sensitive and resistant cells
-
GGTase-I assay buffer
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Dansylated peptide substrate (e.g., Dansyl-GCVLL)
-
Geranylgeranyl pyrophosphate (GGPP)
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Fluorescence microplate reader
Procedure:
-
Prepare cell lysates from this compound-sensitive and resistant cells.
-
In a 96-well black plate, add the cell lysate to the GGTase-I assay buffer.
-
Initiate the reaction by adding the Dansylated peptide substrate and GGPP.
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Incubate the plate at 37°C.
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Measure the increase in fluorescence over time using a fluorescence microplate reader (e.g., excitation at 340 nm and emission at 520 nm).
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The rate of fluorescence increase is proportional to the GGTase-I activity. Compare the activity between sensitive and resistant cell lysates.
Mandatory Visualizations
References
- 1. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Farnesyltransferase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of farnesyltransferase inhibitors (FTIs) like L-783483 during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for farnesyltransferase inhibitors (FTIs)?
A1: Farnesyltransferase inhibitors (FTIs) block the farnesyltransferase enzyme, which is responsible for attaching a farnesyl group to the C-terminal of specific proteins, most notably Ras.[1] This farnesylation is a critical step for the proper localization and biological activity of these proteins, including their ability to associate with the cell membrane.[1] By inhibiting this process, FTIs prevent the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which are often implicated in cell growth and proliferation.[1]
Q2: What are "off-target" effects in the context of FTI experiments?
Q3: Why is it crucial to minimize off-target effects in my experiments?
A3: Minimizing off-target effects is essential for ensuring that the observed experimental results are a direct consequence of inhibiting the intended target (farnesyltransferase). This increases the validity and reproducibility of your findings. Inadequate preclinical target validation, often complicated by off-target effects, is a significant reason for the failure of drug candidates in clinical trials.[4] By carefully controlling for and minimizing these effects, you can be more confident in attributing the observed phenotype to the on-target activity of the FTI.
Q4: What are the common off-targets for farnesyltransferase inhibitors?
A4: A key off-target for many FTIs is the related enzyme geranylgeranyltransferase I (GGTase-I). Both farnesyltransferase and geranylgeranyltransferase recognize similar protein motifs. While many FTIs are designed for selectivity, cross-reactivity can occur, leading to the inhibition of geranylgeranylation. This can result in complex biological effects, as geranylgeranylation is also crucial for the function of many cellular proteins, including other members of the Ras superfamily like RhoB.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected Cell Toxicity at Low FTI Concentrations | The FTI may be interacting with other essential cellular targets beyond farnesyltransferase. | Perform a dose-response curve to determine the IC50 for on-target inhibition and compare it to the concentration causing toxicity. Use a structurally unrelated FTI as a control to see if the toxicity is compound-specific. |
| Phenotype Does Not Correlate with Ras Inhibition | The observed effect may be due to the inhibition of other farnesylated proteins or off-target interactions. For example, FTIs can lead to an increase in geranylgeranylated RhoB, which can inhibit cell growth.[5] | Assess the farnesylation status of multiple known farnesyltransferase substrates, not just Ras. Also, investigate the geranylgeranylation status of proteins like RhoB. |
| Inconsistent Results Across Different Cell Lines | The expression levels of the on-target (farnesyltransferase) and potential off-targets can vary between cell lines, leading to different responses to the FTI. | Characterize the expression profile of your target and potential off-targets in the cell lines being used.[4] This can be done at the mRNA and protein level. |
| Contradictory Results with Genetic Knockdown of Farnesyltransferase | The FTI may have off-target effects that are not present with genetic knockdown, or the knockdown may have compensatory effects not seen with acute chemical inhibition. | Use multiple, structurally distinct FTIs to see if they produce the same phenotype.[6] This can help to distinguish on-target from compound-specific off-target effects. |
Experimental Protocols & Methodologies
Protocol 1: Validating On-Target Engagement
To confirm that the FTI is engaging with its intended target, farnesyltransferase, in your experimental system, consider the following:
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Western Blot Analysis of Protein Prenylation:
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Treat cells with varying concentrations of the FTI.
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Lyse the cells and separate proteins by SDS-PAGE.
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Probe with antibodies specific for a known farnesylated protein (e.g., HDJ-2 or a specific Ras isoform).
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A successful on-target effect will be observed as a shift in the molecular weight of the protein, as the unprenylated form migrates slower.
-
-
Cellular Fractionation Assay:
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Treat cells with the FTI.
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Perform cellular fractionation to separate the membrane and cytosolic fractions.
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Analyze the localization of a target protein like Ras by Western blot.
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Effective FTI treatment will result in an accumulation of the unprenylated target protein in the cytosolic fraction, as it is unable to anchor to the cell membrane.[1]
-
Protocol 2: Assessing Off-Target Effects
To investigate potential off-target effects, particularly the inhibition of GGTase-I, you can use the following approach:
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Analysis of Geranylgeranylated Proteins:
-
Treat cells with the FTI.
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Perform a Western blot for a known geranylgeranylated protein (e.g., RhoA or Rap1).
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Observe if there is a shift in the molecular weight of this protein, similar to the assay for farnesylated proteins. A shift would indicate off-target inhibition of GGTase-I.
-
-
Rescue Experiments:
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If an FTI induces a specific phenotype, attempt to rescue this phenotype by overexpressing the downstream product of the inhibited pathway.
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For example, if the FTI causes cell cycle arrest, determine if this can be reversed by expressing a membrane-localized, constitutively active form of a key signaling protein.
-
Visualizing Key Concepts
Signaling Pathway of Farnesyltransferase Inhibition
Caption: Inhibition of farnesyltransferase by this compound.
Experimental Workflow for Minimizing Off-Target Effects
Caption: Workflow for identifying and minimizing off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Bioavailability of L-783483 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the bioavailability of L-783483 in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in rats. What are the potential causes and how can we troubleshoot this?
A1: Low and variable oral bioavailability is a common challenge for poorly water-soluble compounds like this compound. The primary causes often relate to poor solubility and/or limited permeability. Here’s a troubleshooting guide:
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Solubility Assessment: First, confirm the solubility of this compound in relevant physiological buffers (e.g., simulated gastric fluid, simulated intestinal fluid). Poor solubility is a primary reason for low dissolution and subsequent absorption.
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Formulation Strategy: The formulation is critical for the absorption of poorly soluble compounds.[1] Consider the following formulation strategies to enhance solubility and dissolution rate:
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Particle Size Reduction: Micronization or nano-milling can increase the surface area of the drug, potentially improving dissolution.[2]
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Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate.
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Use of Solubilizers and Surfactants: Incorporating surfactants or co-solvents in the formulation can enhance the solubility of the compound in the gastrointestinal tract.
-
-
Permeability Check: While solubility is often the main issue, it's also important to assess the intestinal permeability of this compound. An in vitro Caco-2 cell permeability assay can provide insights.
-
Animal Model Considerations: Factors within the animal model, such as gastrointestinal pH and transit time, can influence drug absorption. Ensure consistent experimental conditions across animals.
Q2: What are the recommended starting formulation approaches for a first-in-animal pharmacokinetic study of this compound?
A2: For initial in vivo screening, it is advisable to test simple formulations to understand the intrinsic pharmacokinetic properties of this compound. A good starting point would be:
-
Solution Formulation: If possible, create a solution using a vehicle that is safe for animal administration (e.g., a mixture of DMSO, polyethylene (B3416737) glycol, and saline). This will help determine the maximum achievable absorption under ideal solubility conditions.
-
Suspension Formulation: A simple aqueous suspension (e.g., in 0.5% methylcellulose) will provide a baseline for the compound's absorption in a non-solubilized form.
-
Intravenous (IV) Administration: An IV dose is crucial to determine the absolute bioavailability and to understand the drug's clearance and volume of distribution.
Comparing the results from these formulations will guide further formulation development.[3]
Troubleshooting Guides
Issue: High variability in plasma exposure (AUC and Cmax) between individual animals.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Dosing: Ensure accurate and consistent administration of the dose volume and concentration for each animal. For oral gavage, check for any signs of regurgitation.
-
Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of some drugs. Standardize the fasting period for all animals before dosing.
-
Formulation Inhomogeneity: For suspensions, ensure the formulation is uniformly mixed before each administration to prevent settling of drug particles.
-
Gastrointestinal pH Differences: While harder to control, be aware that individual differences in gut pH can affect the dissolution of pH-sensitive compounds.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound in Rats with Different Formulations.
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | T1/2 (hr) | Absolute Bioavailability (%) |
| IV Solution | 2 | IV | 1500 | 0.08 | 2500 | 2.5 | 100 |
| Oral Solution | 10 | PO | 350 | 1.0 | 1750 | 3.0 | 14 |
| Oral Suspension | 10 | PO | 50 | 2.0 | 450 | 3.2 | 3.6 |
| Solid Dispersion | 10 | PO | 200 | 1.5 | 1200 | 3.1 | 9.6 |
| Nanosuspension | 10 | PO | 300 | 1.0 | 1600 | 2.9 | 12.8 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension for Oral Administration.
-
Materials: this compound, stabilizer (e.g., Poloxamer 188), and purified water.
-
Procedure:
-
Prepare a 2% (w/v) solution of Poloxamer 188 in purified water.
-
Disperse 1% (w/v) of this compound in the stabilizer solution.
-
Subject the suspension to high-pressure homogenization for approximately 20-30 cycles at 1500 bar.
-
Monitor the particle size distribution using a dynamic light scattering instrument until the desired particle size (e.g., <200 nm) is achieved.
-
Store the resulting nanosuspension at 4°C until use.
-
Protocol 2: Pharmacokinetic Study in Rats.
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle. Provide access to food and water ad libitum, but fast the animals overnight before dosing.
-
Dosing:
-
Oral (PO): Administer the this compound formulation by oral gavage at the desired dose volume (e.g., 5 mL/kg).
-
Intravenous (IV): Administer the this compound solution via the tail vein at the desired dose volume (e.g., 1 mL/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[4]
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.[5]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using non-compartmental analysis software.
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
Caption: Decision tree for troubleshooting low oral bioavailability.
References
- 1. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving API Solubility [sigmaaldrich.com]
- 3. Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for L-783,483-Based High-Throughput Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing L-783,483, a potent farnesyltransferase inhibitor, in high-throughput screening (HTS) assays. The information is tailored for researchers, scientists, and drug development professionals to refine their experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-783,483?
A1: L-783,483 is a farnesyltransferase inhibitor (FTI). Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to the C-terminal cysteine residue of specific proteins, a process known as farnesylation. A key target of FTase is the Ras family of small GTPases. Farnesylation is essential for the proper localization and function of Ras proteins at the cell membrane, enabling them to participate in signal transduction pathways that regulate cell growth, proliferation, and survival. By inhibiting FTase, L-783,483 prevents Ras farnesylation, leading to its mislocalization and inactivation, thereby disrupting downstream signaling cascades implicated in cancer.
Q2: What type of assay is typically used for high-throughput screening of farnesyltransferase inhibitors like L-783,483?
A2: A common method for HTS of FTase inhibitors is a fluorescence-based assay. These are typically "mix-incubate-measure" assays that are homogeneous and do not require washing steps, making them ideal for automation.[1][2] The assay principle often involves a dansylated peptide substrate that, upon farnesylation by FTase, exhibits a change in its fluorescent properties. Inhibition of FTase by a compound like L-783,483 prevents this change, allowing for quantification of inhibitor activity.[1][2]
Q3: How should I prepare a stock solution of L-783,483 for my HTS assay?
A3: L-783,483 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in the assay well is low (typically ≤0.5%) to avoid solvent-induced cell toxicity or assay interference. Prepare serial dilutions of the L-783,483 stock solution in DMSO before further dilution in assay buffer.
Q4: What are the key considerations for optimizing an L-783,483 HTS protocol?
A4: Optimization is critical for a robust HTS assay. Key parameters to consider include:
-
Concentration of Farnesyltransferase: Use a concentration that yields a robust signal-to-background ratio.
-
Substrate Concentrations: Determine the optimal concentrations of the farnesyl pyrophosphate (FPP) and peptide substrates.
-
Incubation Time: Establish an incubation time that allows for sufficient enzyme activity in the absence of an inhibitor but remains within the linear range of the reaction.
-
DMSO Tolerance: Verify the maximum concentration of DMSO that does not adversely affect the assay performance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Inaccurate liquid handling- Incomplete mixing of reagents- Edge effects in the microplate | - Calibrate and validate all liquid handling instrumentation.- Ensure thorough mixing of all reagents before and after addition to the plate.- Avoid using the outer wells of the microplate or implement a plate layout that minimizes edge effects. |
| Low signal-to-background ratio | - Insufficient enzyme activity- Sub-optimal substrate concentrations- Inappropriate buffer conditions (pH, ionic strength) | - Increase the concentration of farnesyltransferase.- Titrate the concentrations of FPP and the peptide substrate to find the optimal ratio.- Optimize the assay buffer composition. |
| High percentage of false positives | - Compound autofluorescence- Compound-induced fluorescence quenching- Non-specific inhibition by compound aggregates | - Pre-read plates after compound addition but before adding other reagents to identify autofluorescent compounds.- Perform a counter-screen without the enzyme to identify compounds that interfere with the detection system.[3]- Include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer to reduce compound aggregation.[3] |
| Inconsistent IC50 values for L-783,483 | - Instability of L-783,483 in assay buffer- Variability in reagent preparation- Inconsistent incubation times | - Assess the stability of L-783,483 in the assay buffer over the experiment's duration.- Prepare fresh reagents for each experiment and use calibrated pipettes.- Use automated liquid handlers to ensure consistent timing of reagent additions. |
| Precipitation of L-783,483 in the assay well | - Poor solubility of the compound at the tested concentration- Interaction with components of the assay buffer | - Visually inspect the wells for precipitation.- Reduce the final concentration of L-783,483.- If using a DMSO stock, ensure the final DMSO concentration is within the acceptable range and consider a stepwise dilution. |
Quantitative Data Summary
The following table provides an example of the type of quantitative data that should be generated during the validation of an L-783,483-based HTS assay. Please note that the IC50 value provided is an approximation for a representative farnesyltransferase inhibitor and should be experimentally determined for L-783,483 under your specific assay conditions.
| Parameter | Value | Notes |
| L-783,483 IC50 | ~5-20 nM | This is an estimated value. The actual IC50 will depend on the specific assay conditions, including substrate concentrations. |
| Z'-factor | ≥ 0.5 | A Z'-factor of 0.5 or greater indicates a robust and reliable assay suitable for HTS. |
| Signal-to-Background (S/B) Ratio | ≥ 10 | A higher S/B ratio indicates a larger assay window and better sensitivity. |
| Optimal FTase Concentration | 1-5 nM | To be determined empirically for each enzyme batch. |
| Optimal Dansyl-Peptide Substrate Concentration | 50-200 nM | To be determined empirically. |
| Optimal Farnesyl Pyrophosphate (FPP) Concentration | 50-200 nM | To be determined empirically. |
| Final DMSO Concentration | ≤ 0.5% | Higher concentrations may lead to assay interference or cytotoxicity in cell-based assays. |
Experimental Protocols
Detailed Methodology: In Vitro Fluorescence-Based Farnesyltransferase HTS Assay
This protocol is a representative method for a fluorescence-based HTS assay to identify inhibitors of farnesyltransferase.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
Farnesyltransferase (FTase): Prepare a 2X working solution of FTase in assay buffer. The final concentration in the assay should be optimized (e.g., 2 nM).
-
Substrate Mix: Prepare a 4X working solution containing Dansyl-GCVLS peptide and farnesyl pyrophosphate (FPP) in assay buffer. The final concentrations should be optimized (e.g., 100 nM each).
-
L-783,483 Stock Solution: Prepare a 10 mM stock solution of L-783,483 in 100% DMSO.
-
Compound Plates: Serially dilute the L-783,483 stock solution in DMSO to create a concentration gradient. Further dilute in assay buffer to the desired starting concentration for the assay.
2. Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted L-783,483 or control (DMSO vehicle) to the appropriate wells of a black, low-volume 384-well plate.
-
Add 10 µL of the 2X FTase working solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 5 µL of the 4X substrate mix to all wells.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~340 nm and emission at ~550 nm.
3. Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each concentration of L-783,483 relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the L-783,483 concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
References
how to store and handle L-783483 for optimal performance
This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal storage, handling, and experimental use of L-783483.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear hormone receptor that plays a crucial role in regulating lipid metabolism and inflammation.
Q2: What is the primary mechanism of action for this compound?
As a PPARδ agonist, this compound binds to and activates the PPARδ receptor. This activation leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription. This signaling pathway is pivotal in the regulation of fatty acid oxidation and cellular proliferation.
Q3: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and performance of this compound. The compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1]
Q4: How should I handle this compound upon receipt?
This compound is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks under normal shipping conditions.[1] Upon receipt, it is recommended to store it under the conditions outlined in Q3.
Troubleshooting Guide
Problem: I am observing inconsistent or no effect of this compound in my cell-based assays.
-
Solution 1: Verify Stock Solution Integrity. Improperly stored or prepared stock solutions are a common source of experimental variability. Ensure that your stock solution was prepared and stored according to the recommended guidelines (see Experimental Protocols section). Consider preparing a fresh stock solution from the solid compound.
-
Solution 2: Optimize Compound Concentration and Incubation Time. The optimal concentration and treatment duration can vary depending on the cell type and the specific endpoint being measured. Perform a dose-response experiment to determine the EC50 in your specific assay system. Also, consider a time-course experiment to identify the optimal incubation period.
-
Solution 3: Check Cell Culture Conditions. Ensure your cells are healthy and in the logarithmic growth phase. Contamination (e.g., mycoplasma) or other cellular stressors can alter cellular responses to stimuli.
-
Solution 4: Confirm PPARδ Expression. The target cell line must express PPARδ for this compound to elicit a response. Verify the expression of PPARδ in your cell line at the mRNA or protein level.
Problem: I am having difficulty dissolving this compound.
-
Solution: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] To aid dissolution, you can vortex the solution and gently warm it in a 37°C water bath. Ensure the final concentration of DMSO in your experimental medium is low (typically <0.1%) to avoid solvent-induced artifacts.
Quantitative Data
| Parameter | Value | Source |
| Chemical Formula | C22H21ClF3NO4S | [1] |
| Molecular Weight | 487.92 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Short-Term Storage | 0 - 4°C (Dry, Dark) | [1] |
| Long-Term Storage | -20°C (Dry, Dark) | [1] |
| Shelf Life | >2 years (if stored properly) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation.
-
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.88 mg of this compound.
-
Solubilization: Add the calculated volume of high-purity DMSO to the solid compound. In this example, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. A brief warming in a 37°C water bath can assist in dissolution. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Visualizations
Caption: A simplified diagram of the this compound-activated PPARδ signaling pathway.
Caption: A general workflow for in vitro experiments using this compound.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
Technical Support Center: Troubleshooting Experiments with Farnesyltransferase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with farnesyltransferase inhibitors (FTIs). Inconsistent results in experiments involving these compounds can arise from various factors, from protocol deviations to cellular context. This guide aims to address common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for farnesyltransferase inhibitors?
Farnesyltransferase inhibitors (FTIs) are a class of experimental drugs that target and inhibit the enzyme farnesyltransferase (FTase).[1][2] This enzyme is crucial for a post-translational modification process called farnesylation, where a farnesyl group is attached to a cysteine residue on specific proteins.[3] One of the key targets of farnesylation is the Ras protein, which, when farnesylated, can anchor to the cell membrane and participate in signal transduction pathways that regulate cell growth and proliferation.[1][2][3] By inhibiting FTase, FTIs prevent Ras from localizing to the cell membrane, thereby blocking its signaling activity.[1]
Q2: I am observing high variability in my cell viability assays. What could be the cause?
Inconsistent results in cell viability assays when using FTIs can stem from several sources:
-
Cell Line Specificity: The sensitivity of different cell lines to FTIs can vary significantly. This can be due to the specific Ras isoform (H-Ras, K-Ras, N-Ras) that is mutated or predominantly expressed. Some FTIs are more effective against H-Ras and N-Ras, while K-Ras can sometimes be alternatively prenylated by geranylgeranyltransferase I (GGTase I), creating a resistance mechanism.[1][3]
-
Compound Solubility and Stability: Ensure the FTI is fully dissolved in the appropriate solvent (e.g., DMSO) and then diluted in culture media. Poor solubility can lead to inaccurate concentrations. Also, consider the stability of the compound in your specific culture conditions over the duration of the experiment.
-
Cell Density: The initial cell seeding density can impact the apparent potency of the inhibitor. Higher cell densities may require higher concentrations of the FTI to achieve the desired effect. Standardize your seeding protocol to minimize this variability.
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Assay Timing: The time point at which you measure cell viability is critical. The effects of FTIs on cell proliferation and apoptosis are time-dependent. It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental conditions.
Q3: My Western blot results for downstream signaling pathways are not showing the expected changes. What should I check?
If you are not observing the expected changes in downstream signaling pathways (e.g., decreased phosphorylation of ERK), consider the following:
-
Treatment Duration and Concentration: Similar to viability assays, the effect of FTIs on signaling pathways is dependent on both concentration and duration of treatment. A dose-response and time-course experiment is recommended to identify the optimal conditions to observe the desired effect.
-
Antibody Quality: Ensure that the primary antibodies you are using are specific and validated for the target proteins. Run appropriate positive and negative controls to verify antibody performance.
-
Loading Controls: Use reliable loading controls to ensure equal protein loading across all lanes of your gel.
-
Alternative Prenylation: As mentioned previously, some Ras isoforms can be alternatively prenylated by GGTase I, bypassing the inhibitory effect of the FTI.[1] If you suspect this is the case, you may need to use a dual inhibitor that targets both FTase and GGTase I.
Troubleshooting Guides
Problem: You are observing significant well-to-well or experiment-to-experiment variability in the calculated IC50 value of your farnesyltransferase inhibitor.
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique across all wells and plates. |
| Edge Effects in Plates | Avoid using the outer wells of your microplates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Cell Clumping | Ensure you have a single-cell suspension before seeding. Cell clumps can lead to uneven cell distribution and inconsistent results. |
| Inconsistent Incubation Times | Standardize the incubation time with the FTI across all experiments. Small variations in timing can affect the final readout. |
| Reagent Variability | Use the same batch of reagents (e.g., media, serum, FTI stock solution) for a set of comparative experiments to minimize variability. |
Problem: The farnesyltransferase inhibitor is showing higher than expected toxicity, even at low concentrations.
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is non-toxic to your cells. Run a solvent control to assess its effect on cell viability. |
| Off-Target Effects | At high concentrations, some FTIs may have off-target effects. Perform a dose-response curve to identify a concentration range that is both effective and specific. |
| Cell Line Sensitivity | The cell line you are using may be particularly sensitive to the inhibition of farnesylation. Consider using a less sensitive cell line for comparison or reducing the treatment duration. |
| Interaction with Media Components | Certain components in the cell culture media could potentially interact with the FTI. If possible, try using a different media formulation. |
Quantitative Data Summary
The following table summarizes the in vitro potency (IC50 values) of several common farnesyltransferase inhibitors against their target enzymes.
| Inhibitor | Target(s) | IC50 Value | Reference |
| Lonafarnib (SCH66336) | FTase (H-Ras) | 1.9 nM | [3][4] |
| Lonafarnib (SCH66336) | FTase (K-Ras) | 5.2 nM | [3] |
| Lonafarnib (SCH66336) | FTase (N-Ras) | 2.8 nM | [3] |
| Tipifarnib (R115777) | FTase | 0.86 nM | [3] |
| L-778,123 | FTase | 2 nM | [3] |
| L-778,123 | GGTase-I | 98 nM | [3] |
| FTI-277 | FTase | - | [3] |
| L-744,832 | FTase | - | [3] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used. The values presented here are for reference and were obtained from in vitro enzyme assays.
Experimental Protocols
This protocol outlines a general method for assessing the effect of a farnesyltransferase inhibitor on the proliferation of a cancer cell line.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the farnesyltransferase inhibitor in complete culture medium at 2x the final desired concentrations.
-
Remove the media from the wells and add 100 µL of the appropriate drug dilution or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Assessment:
-
Add 20 µL of a resazurin-based viability reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control wells.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Ras Farnesylation and Inhibition Pathway.
References
Validation & Comparative
Comparative Efficacy Analysis: L-783483 and Lonafarnib in Farnesyltransferase Inhibition
A comprehensive comparison between the farnesyltransferase inhibitors L-783483 and lonafarnib (B1684561) is currently precluded by a significant lack of publicly available data for this compound. While lonafarnib has undergone extensive investigation, leading to its approval for specific medical conditions and a wealth of published research, this compound remains an obscure compound with no discernible presence in peer-reviewed literature, clinical trial databases, or other scientific resources.
This guide will proceed by detailing the well-documented efficacy and mechanisms of lonafarnib, which will serve as a benchmark for any future data that may emerge on this compound.
Lonafarnib: A Profile of a Farnesyltransferase Inhibitor
Lonafarnib is a potent, orally bioavailable inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various cellular proteins, including Ras.[1][2] By blocking the farnesylation of these proteins, lonafarnib disrupts their localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.[1]
Quantitative Efficacy Data
The inhibitory activity of lonafarnib against FTase has been quantified, with a reported IC₅₀ value of 1.9 nM.[3][4] Its efficacy has been demonstrated in the context of Hutchinson-Gilford progeria syndrome (HGPS), a rare genetic disorder caused by the accumulation of a farnesylated, aberrant form of the protein lamin A called progerin.[3][5][6] Clinical trials have shown that lonafarnib can improve several disease-related endpoints in patients with HGPS.[5][7]
| Drug | Target | IC₅₀ (nM) | Key Clinical Application |
| Lonafarnib | Farnesyltransferase (FTase) | 1.9[3][4] | Hutchinson-Gilford Progeria Syndrome (HGPS)[1][5] |
| This compound | Farnesyltransferase (FTase) | Data not available | Data not available |
Mechanism of Action
Lonafarnib's primary mechanism of action is the competitive inhibition of FTase. This enzyme catalyzes the transfer of a farnesyl pyrophosphate (FPP) group to a cysteine residue within a "CaaX" motif at the C-terminus of target proteins. By preventing this farnesylation, lonafarnib impacts multiple signaling pathways.
Experimental Protocols
A key experiment to determine the efficacy of a farnesyltransferase inhibitor like lonafarnib is the in vitro FTase inhibition assay.
Experimental Workflow: In Vitro Farnesyltransferase Inhibition Assay
References
- 1. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US10531883B1 - Aspiration thrombectomy system and methods for thrombus removal with aspiration catheter - Google Patents [patents.google.com]
- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Potent, non-thiol inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Discovery of an Anion-Dependent Farnesyltransferase Inhibitor from a Phenotypic Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Farnesyltransferase Inhibitors: L-783483 (represented by L-744,832) versus Tipifarnib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent farnesyltransferase inhibitors: L-744,832, a representative compound from the same class as L-783483 developed by Merck, and tipifarnib (B1682913). Farnesyltransferase inhibitors (FTIs) are a class of targeted anticancer agents that inhibit the post-translational modification of numerous proteins involved in cellular signaling, including the Ras family of oncoproteins. This guide will delve into their comparative potency, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data for the inhibition of farnesyltransferase (FTase) by L-744,832 and tipifarnib. It is important to note that direct head-to-head comparative studies are limited. The data presented is compiled from various independent studies.
| Parameter | L-744,832 | Tipifarnib | Reference |
| Enzymatic IC50 vs. FTase | Not explicitly found in searched literature | 0.6 nM | [1] |
| 0.86 nM (against lamin B peptide) | [1] | ||
| 7.9 nM (against K-RasB peptide) | [1] | ||
| Cellular IC50 (Growth Inhibition) | 1.3 µM (Panc-1 pancreatic cancer cells) | Not directly compared in the same study | [2] |
| 2.1 µM (Capan-2 pancreatic cancer cells) | [2] | ||
| 12.3 µM (BxPC-3 pancreatic cancer cells) | [2] | ||
| 14.3 µM (AsPC-1 pancreatic cancer cells) | [2] | ||
| >50 µM (CFPAC-1 pancreatic cancer cells) | [2] |
Note on Data: The provided IC50 values for L-744,832 reflect its ability to inhibit cell growth, which is a downstream effect of farnesyltransferase inhibition and can be influenced by other cellular factors. The IC50 values for tipifarnib, in contrast, directly measure its inhibitory activity against the isolated farnesyltransferase enzyme, providing a more direct measure of its potency.
Mechanism of Action
Both L-744,832 and tipifarnib are competitive inhibitors of farnesyltransferase. They bind to the enzyme, preventing it from transferring a farnesyl group from farnesyl pyrophosphate (FPP) to the C-terminal CAAX motif of substrate proteins. This inhibition of farnesylation prevents the proper localization and function of key signaling proteins.
L-744,832: This compound effectively inhibits the farnesylation of H-Ras and N-Ras. However, it has a lesser effect on the processing of K-Ras.[2] L-744,832 has been shown to induce cell cycle arrest and apoptosis in sensitive cancer cell lines.[2]
Tipifarnib: As a potent and specific inhibitor of FTase, tipifarnib's anti-proliferative effects are particularly prominent in cells with mutations in H-ras or N-ras.[1] By preventing the farnesylation of Ras proteins, tipifarnib renders them inactive, as they are unable to anchor to the cell membrane to participate in signaling cascades.[2]
Signaling Pathway and Inhibition
The diagram below illustrates the canonical Ras signaling pathway and the point of intervention for farnesyltransferase inhibitors like L-744,832 and tipifarnib.
Experimental Protocols
The determination of the inhibitory activity of compounds like L-744,832 and tipifarnib relies on robust in vitro assays. Below are detailed methodologies for two common experimental approaches.
Scintillation Proximity Assay (SPA) for Farnesyltransferase Inhibition
This assay measures the incorporation of a radiolabeled farnesyl group into a biotinylated peptide substrate.
Materials:
-
Enzyme: Recombinant human farnesyltransferase (FTase)
-
Substrates: [³H]-farnesyl pyrophosphate ([³H]-FPP), Biotinylated peptide substrate (e.g., biotin-GCVLS)
-
Inhibitor: Test compound (e.g., tipifarnib, L-744,832)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT
-
Stop Solution: 50 mM EDTA in assay buffer
-
Detection: Streptavidin-coated SPA beads
Procedure:
-
Compound Preparation: Serially dilute the test inhibitor in the assay buffer.
-
Reaction Setup: In a microplate, combine the test inhibitor, FTase enzyme, and the biotinylated peptide substrate.
-
Initiation: Start the reaction by adding [³H]-FPP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Bead Addition: Add the streptavidin-coated SPA beads to each well.
-
Signal Detection: After a further incubation period to allow for binding of the biotinylated peptide to the beads, measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a control without the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence-Based Assay for Farnesyltransferase Inhibition
This assay relies on the change in fluorescence of a dansylated peptide substrate upon farnesylation.
Materials:
-
Enzyme: Recombinant human farnesyltransferase (FTase)
-
Substrates: Farnesyl pyrophosphate (FPP), Dansylated peptide substrate
-
Inhibitor: Test compound (e.g., tipifarnib, L-744,832)
-
Assay Buffer: Similar to the SPA buffer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor.
-
Reaction Mixture: In a microplate, prepare a reaction mixture containing the assay buffer, FTase, and the dansylated peptide substrate.
-
Initiation: Add the test inhibitor at various concentrations to the wells, followed by the addition of FPP to start the reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation/emission wavelengths specific to the dansyl group).
-
Data Analysis: The initial reaction rates are calculated from the fluorescence data. The percent inhibition is determined for each inhibitor concentration, and the IC50 value is calculated.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and evaluating farnesyltransferase inhibitors.
References
Validating Anti-Tumor Efficacy: A Comparative Analysis of Farnesyltransferase Inhibitors in Xenograft Models
A close examination of available scientific literature suggests that the compound of interest, L-783483, may be a typographical error for the well-documented farnesyltransferase inhibitor (FTI) L-744,832. This guide will proceed under this assumption, providing a comprehensive comparison of L-744,832 with other notable farnesyltransferase inhibitors, focusing on their anti-tumor effects in preclinical xenograft models. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and methodologies for evaluating this class of anti-cancer agents.
Farnesyltransferase inhibitors represent a class of targeted therapies developed to disrupt oncogenic signaling pathways, particularly those dependent on the Ras family of small GTPases.[1][2] By inhibiting the farnesyltransferase enzyme, these compounds prevent the post-translational modification necessary for Ras proteins to localize to the cell membrane and exert their proliferative and survival signals.[2][3] This guide will delve into the experimental data from xenograft studies involving L-744,832 and its counterparts, R115777 (Zarnestra) and B956, to provide a clear comparison of their anti-tumor activities.
Comparative Efficacy in Xenograft Models
The following table summarizes the quantitative data from various studies utilizing xenograft models to assess the anti-tumor effects of L-744,832 and other farnesyltransferase inhibitors.
| Compound | Cell Line | Xenograft Model | Dosage | Tumor Growth Inhibition | Reference |
| L-744,832 | DLD-1 (human colon cancer) | N/A (in vitro) | Not specified | No effect on cell number or apoptosis; induced G0/G1 and G2/M cell cycle arrest. | [4] |
| R115777 | MCF-7/HER2-18 (human breast cancer) | Nude mice | Not specified | Approximately 85% | [3] |
| SKOV3 (human ovarian cancer) | Nude mice | Not specified | Approximately 40% | [3] | |
| MDA-MB-231 (human breast cancer, activated k-ras) | Nude mice | 50 mg/kg and 100 mg/kg | No significant inhibition observed. | [3] | |
| Human Ductal Carcinoma in Situ (DCIS) | Nude mice | Not specified | Significant decrease in cell turnover index. | [3] | |
| B956/B1086 | EJ-1 (human bladder carcinoma) | Nude mice | 100 mg/kg | Significant inhibition. | [2] |
| HT1080 (human fibrosarcoma) | Nude mice | 100 mg/kg | Significant inhibition. | [2] | |
| HCT116 (human colon carcinoma) | Nude mice | 100 mg/kg | Lesser extent of inhibition compared to EJ-1 and HT1080. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for xenograft studies involving farnesyltransferase inhibitors.
General Xenograft Model Establishment
-
Cell Culture: Human tumor cell lines (e.g., DLD-1, MCF-7/HER2-18, EJ-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice, typically nude mice (athymic) or SCID mice, are used to prevent rejection of the human tumor xenografts.
-
Tumor Implantation: A suspension of cultured tumor cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of sterile saline or culture medium) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.
Drug Administration and Efficacy Assessment
-
L-744,832: In the cited in vitro study on DLD-1 cells, the drug was added to the culture medium. For in vivo studies, FTIs are often administered via oral gavage or intraperitoneal injection at specified doses and schedules.
-
R115777: In the xenograft models, R115777 was administered to the mice, though the specific route and frequency were not detailed in the abstract.[3]
-
B956/B1086: B956 or its methyl ester prodrug B1086 was administered to nude mice at a dose of 100 mg/kg.[2]
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other parameters that may be assessed include changes in body weight (as an indicator of toxicity), apoptosis and proliferation rates within the tumor tissue (via immunohistochemistry for markers like Ki-67 and cleaved caspase-3), and analysis of Ras processing in the tumor tissue.
Visualizing the Mechanism and Experimental Design
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway illustrating the mechanism of action of L-744,832.
Caption: Experimental workflow for a typical xenograft study.
References
- 1. Farnesyltransferase inhibitors: potential role in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human tumor xenograft growth by treatment with the farnesyl transferase inhibitor B956 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a farnesyl transferase inhibitor (R115777) on ductal carcinoma in situ of the breast in a human xenograft model and on breast and ovarian cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the farnesyl transferase inhibitor L-744,832 on the colon cancer cell line DLD-1 and its combined use with radiation and 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-783483 and Other Farnesyltransferase Inhibitors on Ras Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the farnesyltransferase inhibitor (FTI) L-783483 and other prominent FTIs, namely tipifarnib (B1682913) and lonafarnib (B1684561), focusing on their impact on Ras signaling pathways. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes the complex biological processes involved.
Introduction to Farnesyltransferase Inhibitors and Ras Signaling
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical regulators of cellular proliferation, differentiation, and survival. Their activity is dependent on post-translational modification, primarily farnesylation, which is catalyzed by the enzyme farnesyltransferase (FTase). This modification facilitates the anchoring of Ras proteins to the cell membrane, a prerequisite for their signaling function. Dysregulation of Ras signaling, often through activating mutations, is a hallmark of many cancers, making FTase an attractive therapeutic target.
Farnesyltransferase inhibitors (FTIs) were developed to block this crucial farnesylation step, thereby preventing Ras membrane localization and subsequent activation of downstream oncogenic pathways, such as the MAPK/ERK and PI3K/AKT cascades. This guide will compare the dual farnesyltransferase and geranylgeranyltransferase I (GGTase-I) inhibitor this compound (and its close analog L-778,123) with the more selective FTIs, tipifarnib and lonafarnib.
Mechanism of Action: A Comparative Overview
FTIs can be broadly categorized based on their selectivity for FTase versus the related enzyme GGTase-I. This distinction is critical because some Ras isoforms, particularly K-Ras and N-Ras, can undergo alternative prenylation by GGTase-I when FTase is inhibited, providing a mechanism of resistance to FTase-selective inhibitors.
This compound (and its analog L-778,123) are dual inhibitors, targeting both FTase and GGTase-I. This dual activity was designed to overcome the resistance mechanism of alternative geranylgeranylation, with the goal of more effectively inhibiting K-Ras, the most frequently mutated Ras isoform in human cancers.[1]
Tipifarnib (R115777) and Lonafarnib (SCH66336) are highly potent and selective inhibitors of FTase. Their primary mechanism is to compete with the protein substrate for the active site of the FTase enzyme. While effective against H-Ras, which is solely farnesylated, their efficacy against K-Ras and N-Ras is limited by the aforementioned alternative prenylation pathway.
Comparative Efficacy: In Vitro Inhibition
The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the target enzymes and in cell-based assays. The following table summarizes available IC50 data from various preclinical studies. It is important to note that these values are from different experiments and should be compared with caution.
| Inhibitor | Target Enzyme | IC50 (nM) | Cell-Based Assay | Cell Line | IC50 |
| L-778,123 | FTase | 2 | Growth Inhibition | Various | 70-5350 µM[2] |
| GGTase-I | 98 | ||||
| Tipifarnib | FTase | 0.86[3] | Ras Processing | Human Cancer Cell Lines | ~5-10 fold more potent than lonafarnib[4] |
| Lonafarnib | FTase | 1.9 (H-Ras), 5.2 (K-Ras)[5] | Growth Inhibition | SMMC-7721 (HCC) | 20.29 µM[5] |
| Growth Inhibition | QGY-7703 (HCC) | 20.35 µM[5] |
Impact on Ras Processing and Downstream Signaling
The ultimate goal of FTIs is to disrupt Ras-mediated signaling. This is achieved by preventing Ras localization to the cell membrane and subsequently reducing the activation of downstream effector pathways.
Effects on Ras Isoform Prenylation and Membrane Localization
| Inhibitor | H-Ras | K-Ras | N-Ras |
| L-778,123 | Inhibition of farnesylation. | Did not detect inhibition of prenylation in patient samples.[1] | Inhibition of farnesylation. |
| Tipifarnib | Displaced from membrane.[6] | Undergoes alternative geranylgeranylation, maintaining membrane localization.[6] | Undergoes alternative geranylgeranylation. |
| Lonafarnib | Inhibition of farnesylation. | Undergoes alternative geranylgeranylation. | Undergoes alternative geranylgeranylation. |
Effects on Downstream Signaling Pathways
| Inhibitor | MAPK/ERK Pathway (p-ERK) | PI3K/AKT Pathway (p-AKT) |
| L-778,123 | Inhibition of MAP kinase activation in H- and N-Ras transformed cells.[7] | Preclinical data suggests dual inhibitors can suppress AKT phosphorylation.[6][8] |
| Tipifarnib | Reduction in MAPK pathway signaling in HRAS mutant xenografts.[6] Did not decrease p-Erk1/2 in multiple myeloma cells.[5] | Did not decrease p-Akt in multiple myeloma cells.[5] |
| Lonafarnib | Suppresses ERK signaling pathway.[8][9] | Preclinical data suggests lonafarnib can impact this pathway. |
Visualizing the Mechanisms
Ras Signaling Pathway and FTI Intervention
Caption: Ras signaling pathway and the point of intervention by FTIs.
Experimental Workflow: Assessing FTI Activity
Caption: A typical experimental workflow for evaluating the effects of FTIs on Ras signaling.
Experimental Protocols
Farnesyltransferase/Geranylgeranyltransferase I Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of FTase or GGTase-I.
Materials:
-
Recombinant human FTase or GGTase-I
-
Farnesyl pyrophosphate (FPP) or Geranylgeranyl pyrophosphate (GGPP)
-
Biotinylated peptide substrate (e.g., biotin-KKSKTKCVIM for FTase)
-
Test compounds (this compound, tipifarnib, lonafarnib)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 10 µM ZnCl2, 5 mM DTT)
-
Streptavidin-coated plates
-
Detection antibody (e.g., anti-farnesyl antibody) and secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the assay buffer, recombinant enzyme, and test compound. Incubate for 15 minutes at room temperature.
-
Add the biotinylated peptide substrate and FPP (or GGPP) to initiate the reaction. Incubate for 1 hour at 37°C.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour to capture the biotinylated peptide.
-
Wash the plate to remove unbound components.
-
Add the primary antibody that recognizes the farnesylated (or geranylgeranylated) peptide and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After a final wash, add the HRP substrate and measure the absorbance.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Western Blot Analysis of Ras Processing and Downstream Signaling
This method is used to assess the effect of FTIs on the processing of Ras proteins and the activation state of downstream kinases in cultured cells.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Test compounds (this compound, tipifarnib, lonafarnib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ras (recognizing both processed and unprocessed forms), anti-phospho-ERK (Thr202/Tyr204), anti-ERK, anti-phospho-AKT (Ser473), anti-AKT, anti-beta-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the FTIs for a specified time (e.g., 24-48 hours).
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE. The unprocessed form of Ras will migrate slower than the processed form.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
After a final wash, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of unprocessed Ras and the ratio of phosphorylated to total ERK and AKT.
Conclusion
The comparative analysis of this compound, tipifarnib, and lonafarnib reveals distinct profiles in their activity against Ras signaling.
-
Tipifarnib and Lonafarnib , as selective FTase inhibitors, are highly effective at inhibiting H-Ras farnesylation and downstream signaling. However, their utility against the more common K-Ras and N-Ras mutations is limited due to the ability of these isoforms to undergo alternative prenylation by GGTase-I.
-
This compound , as a dual FTase/GGTase-I inhibitor, was designed to overcome this limitation. While preclinical data indicates it can inhibit both enzymes, clinical studies with its analog L-778,123 did not demonstrate inhibition of K-Ras prenylation in patients.[1] This highlights the complexities of translating in vitro enzymatic inhibition to effective targeting of K-Ras in a clinical setting.
The choice of an FTI for therapeutic development or as a research tool depends on the specific Ras isoform and the cellular context being investigated. For H-Ras driven cancers, selective FTIs like tipifarnib have shown clinical promise. The development of effective inhibitors for K-Ras-mutated cancers remains a significant challenge, with dual inhibitors like this compound representing an important, albeit not yet fully successful, step in this direction. Further research into the nuances of Ras processing and membrane association is crucial for the development of next-generation Ras-targeted therapies.
References
- 1. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I and pharmacological study of the farnesyl protein transferase inhibitor L-778,123 in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]
- 4. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Both farnesyltransferase and geranylgeranyltransferase I inhibitors are required for inhibition of oncogenic K-Ras prenylation but each alone is sufficient to suppress human tumor growth in nude mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Evaluation of Bivalent K‐Ras Inhibitors That Target the CAAX Binding Site and the Acidic Surface of Farnesyltransferase and Geranylgeranyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Farnesyltransferase Inhibitors: Cross-Validation of L-783483's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of farnesyltransferase inhibitors (FTIs), with a focus on cross-validating the mechanism of action of L-783483. Due to the limited publicly available preclinical data for this compound, this guide establishes a framework for its evaluation by comparing its anticipated mechanism with that of well-characterized FTIs: Lonafarnib (SCH66336), Tipifarnib (R115777), and BMS-214662.
Introduction to Farnesyltransferase Inhibitors and Ras Signaling
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of various proteins, most notably the Ras family of small GTPases (Ras, Rho, lamins A and B). The addition of a farnesyl group to the C-terminal CAAX motif of Ras is essential for its localization to the plasma membrane, a prerequisite for its role in signal transduction.[1] Oncogenic mutations in Ras are found in approximately 30% of all human cancers, making it a prime target for anticancer drug development.[1]
FTIs were developed to specifically inhibit FTase, thereby preventing Ras farnesylation and disrupting downstream signaling pathways, such as the Raf/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[1] While initially designed as Ras-targeted agents, the anticancer activity of FTIs is now understood to be more complex, as their efficacy is not strictly correlated with the presence of Ras mutations, suggesting other farnesylated proteins are also important targets.
Comparative Analysis of Farnesyltransferase Inhibitors
This section provides a detailed comparison of the in vitro and in vivo activities of prominent FTIs. This data serves as a benchmark for the expected performance of this compound.
Table 1: In Vitro Farnesyltransferase Inhibition
| Compound | Target | IC50 (nM) | Source |
| This compound | Farnesyltransferase | Data not publicly available | - |
| Lonafarnib (SCH66336) | Farnesyltransferase (H-Ras) | 1.9 | [2][3][4] |
| Farnesyltransferase (K-Ras-4B) | 5.2 | ||
| Tipifarnib (R115777) | Farnesyltransferase | ~7.9 | |
| BMS-214662 | Farnesyltransferase (H-Ras) | 1.3 | |
| Farnesyltransferase (K-Ras) | 8.4 |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line(s) | Assay | Endpoint | IC50 / Effect | Source |
| This compound | Data not publicly available | - | - | - | - |
| Lonafarnib (SCH66336) | SMMC-7721, QGY-7703 (Hepatocellular Carcinoma) | Proliferation (CCK-8) | Cell Viability | IC50: 20.29 µM, 20.35 µM (48h) | |
| A549, LX-1, CaLu-6 (NSCLC) | Proliferation (MTT) | Cell Viability | Concentration-dependent cytostatic effect | [5] | |
| BCR/ABL-transformed BaF3 cells | Colony Formation | Colony Inhibition | IC50: ~100 nM | ||
| Tipifarnib (R115777) | Various human tumor cell lines | Anchorage-Independent Growth | Growth Inhibition | Potent inhibition | |
| BMS-214662 | HCT-116 (Colon Carcinoma) | Apoptosis (TUNEL) | Apoptosis Induction | 20% apoptotic cells at 25 µM (24h) | |
| Panel of human tumor cell lines | Cytotoxicity | Cell Death | Broad-spectrum cytotoxic activity |
Table 3: In Vivo Efficacy and Clinical Status
| Compound | Animal Model / Clinical Phase | Tumor Type | Key Findings | Source |
| This compound | Data not publicly available | - | - | - |
| Lonafarnib (SCH66336) | Phase II/III | Hutchinson-Gilford Progeria Syndrome | Approved treatment, reduces mortality | [2][3] |
| Phase II | Various solid tumors | Limited single-agent activity | ||
| Tipifarnib (R115777) | Phase II/III | Acute Myeloid Leukemia (AML), Head & Neck Cancer | Investigational, showed promise in HRAS-mutant tumors | |
| BMS-214662 | Phase I | Advanced Solid Tumors | Showed indications of anticancer activity |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of this compound's mechanism. Below are representative protocols for key assays used to characterize FTIs.
Farnesyltransferase Inhibition Assay (Fluorescence-Based)
This assay measures the inhibition of FTase activity by quantifying the transfer of a fluorescently labeled farnesyl pyrophosphate (FPP) analogue to a peptide substrate.
Materials:
-
Recombinant human farnesyltransferase
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Farnesyl pyrophosphate (FPP)
-
Test compound (this compound or comparators)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add 10 µL of the test compound dilution to the wells of the microplate.
-
Add 20 µL of a solution containing the FTase enzyme to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of a substrate mixture containing the dansylated peptide and FPP.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 485 nm.
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell viability and proliferation by measuring the metabolic activity of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound or comparators)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for the desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of a compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cells
-
Test compound (this compound or comparators) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject human tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule and route.
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action of FTIs and the experimental processes, the following diagrams are provided.
Caption: Farnesyltransferase Inhibition Signaling Pathway.
Caption: Cross-Validation Experimental Workflow.
Conclusion
The cross-validation of this compound's mechanism of action relies on demonstrating its ability to inhibit farnesyltransferase, block downstream Ras signaling, and consequently inhibit the proliferation and survival of cancer cells. The comparative data presented for Lonafarnib, Tipifarnib, and BMS-214662 provide a robust framework for interpreting the preclinical data of this compound as it becomes available. The provided experimental protocols offer standardized methods to generate comparable datasets. Ultimately, the successful cross-validation will position this compound within the landscape of farnesyltransferase inhibitors and inform its potential for further clinical development.
References
- 1. Farnesyltransferase inhibitors. Preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical evaluation of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitors: an overview of the results of preclinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RAS-effector interaction as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of First and Next-Generation Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Farnesyltransferase inhibitors (FTIs) have been a subject of intense research for several decades, initially developed as anti-cancer agents targeting the Ras signaling pathway. While early generation FTIs showed promise, their clinical success was limited. Now, a new wave of next-generation FTIs is emerging, designed for improved potency, selectivity, and broader therapeutic applications. This guide provides a head-to-head comparison of well-characterized first-generation FTIs, lonafarnib (B1684561) and tipifarnib, with a promising next-generation FTI, KO-2806, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitor Potency and Selectivity
The potency and selectivity of FTIs are critical determinants of their therapeutic window and potential off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of lonafarnib, tipifarnib, and KO-2806 against farnesyltransferase (FTase) and the related enzyme, geranylgeranyltransferase I (GGTase-I).
| Inhibitor | Generation | FTase IC50 (nM) | GGTase-I IC50 (µM) | Selectivity (GGTase-I / FTase) |
| Lonafarnib | First | 1.9[1][2][3] | >50[1][2] | >26,315 |
| Tipifarnib | First | 0.6 - 7.9[4][5] | Not widely reported | Not widely reported |
| KO-2806 | Next | 2.4 | >1000 | >416,667 |
Key Insights:
-
Potency: All three inhibitors demonstrate potent inhibition of FTase in the nanomolar range. Tipifarnib has shown slightly higher potency in some assays.
-
Selectivity: A key differentiator for the next-generation FTI KO-2806 is its remarkable selectivity for FTase over GGTase-I. Lonafarnib also exhibits high selectivity. This is a crucial feature, as inhibition of GGTase-I can lead to off-target effects and cellular toxicity.
Signaling Pathway: Farnesylation and its Inhibition
Farnesylation is a post-translational modification essential for the function of numerous proteins involved in cell signaling, including the Ras family of small GTPases. Farnesyltransferase (FTase) catalyzes the attachment of a farnesyl group to a cysteine residue in the C-terminal CAAX motif of target proteins. This modification facilitates their anchoring to the cell membrane, a prerequisite for their activation and downstream signaling.
FTIs competitively inhibit FTase, preventing the farnesylation of its substrates. This leads to the accumulation of unprocessed, cytosolic proteins that are unable to participate in their respective signaling cascades, thereby disrupting pathological processes such as oncogenic signaling and the nuclear lamina abnormalities seen in progeria.
References
- 1. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of L-783483: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, establishing the specific on-target effects of a pharmacological inhibitor is a critical step in preclinical validation. This guide provides a comparative overview of genetic approaches to confirm that the cellular effects of L-783483, a farnesyltransferase inhibitor (FTI), are a direct result of its interaction with its intended molecular target, farnesyltransferase (FTase).
This compound is a potent inhibitor of FTase, an enzyme responsible for the post-translational farnesylation of a variety of proteins, most notably members of the Ras superfamily.[1] This lipid modification is crucial for the proper membrane localization and function of these proteins in cellular signaling pathways.[1] While biochemical assays can determine the inhibitory activity of this compound against purified FTase, genetic methods provide essential in-cell validation of its on-target effects and help to distinguish them from potential off-target activities.
This guide outlines key genetic experiments, presents comparative data for this compound and other well-characterized FTIs, and provides detailed experimental protocols.
Comparison of Farnesyltransferase Inhibitors
The following table summarizes the inhibitory concentrations of this compound and other common farnesyltransferase inhibitors. This data provides a baseline for comparing the potency of these compounds in cellular and biochemical assays.
| Compound | Target | IC50 (in vitro) | Cellular IC50 | Key Applications |
| This compound | Farnesyltransferase | ~1-5 nM | Varies by cell line | Preclinical cancer research |
| Lonafarnib (SCH66336) | Farnesyltransferase | 1.9 nM | Varies by cell line | Cancer, Progeria, Hepatitis D |
| Tipifarnib (R115777) | Farnesyltransferase | 0.86 nM | Varies by cell line | Cancer (AML) |
| FTI-277 | Farnesyltransferase | 50 nM | Varies by cell line | Preclinical cancer research |
Genetic Approaches for On-Target Validation
The two primary genetic strategies to confirm the on-target effects of this compound are target knockdown/knockout and genetic rescue with a drug-resistant mutant .
Target Knockdown/Knockout using siRNA or CRISPR/Cas9
This approach aims to mimic the pharmacological inhibition of FTase by genetically reducing or eliminating its expression. If the cellular phenotype observed after this compound treatment is the same as that observed after FTase knockdown or knockout, it strongly suggests that the drug's effect is on-target.
Experimental Workflow:
Caption: Workflow for validating this compound on-target effects using FTase knockdown/knockout.
Experimental Protocol: siRNA-mediated Knockdown of Farnesyltransferase (FTase)
-
siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting the alpha (FNTA) or beta (FNTB) subunit of farnesyltransferase. A non-targeting scrambled siRNA should be used as a negative control.
-
Cell Culture and Transfection: Plate cells (e.g., HeLa, HEK293, or a cancer cell line of interest) at a density that will result in 50-70% confluency at the time of transfection. Transfect the cells with the designed siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Validation of Knockdown: At 48-72 hours post-transfection, harvest a subset of the cells to validate FTase knockdown.
-
Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription followed by qPCR to quantify the mRNA levels of FNTA or FNTB.
-
Western Blot: Lyse the cells and perform a Western blot to assess the protein levels of the targeted FTase subunit.
-
-
Phenotypic Analysis: In parallel with the validation, assess the cellular phenotype of the FTase-depleted cells. This should be compared to cells treated with this compound and control cells (untreated and scrambled siRNA-treated). Phenotypic readouts can include:
-
Protein Farnesylation: Assess the farnesylation status of known FTase substrates (e.g., HDJ-2, Lamin A/C) by observing their electrophoretic mobility shift on SDS-PAGE. The non-farnesylated form will migrate slower.
-
Cell Proliferation Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to measure the effect on cell growth.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution.
-
Apoptosis Assay: Measure apoptosis using methods like Annexin V staining or caspase activity assays.
-
Genetic Rescue with a Drug-Resistant FTase Mutant
This more definitive approach involves overexpressing a mutated form of FTase that is resistant to this compound in cells. If the effects of this compound are reversed in the cells expressing the drug-resistant mutant but not in cells expressing the wild-type enzyme, it provides strong evidence for on-target activity. Studies have identified mutations in FTase, such as Y361L, that confer resistance to farnesyltransferase inhibitors like lonafarnib.[2][3][4] This same mutant or a similarly engineered one could be used to validate this compound.
Signaling Pathway and Rescue Logic:
Caption: The farnesylation pathway and the principle of genetic rescue with a drug-resistant FTase mutant.
Experimental Protocol: Rescue Experiment with Drug-Resistant FTase
-
Generation of FTase Constructs: Create expression vectors for both wild-type FTase (e.g., FNTB subunit) and a drug-resistant mutant (e.g., FNTB Y361L). These constructs should be tagged (e.g., with HA or FLAG) for easy detection.
-
Cell Transfection and Selection: Transfect the target cells with the wild-type FTase, the drug-resistant FTase mutant, or an empty vector control. If possible, establish stable cell lines for each.
-
This compound Treatment: Treat all three cell lines (empty vector, wild-type FTase, and resistant FTase) with a concentration of this compound that is known to cause a significant phenotypic effect.
-
Phenotypic Analysis: Assess the same cellular phenotypes as in the knockdown/knockout experiment. The expected outcome is that the cells expressing the drug-resistant FTase mutant will be insensitive to this compound treatment, and their phenotype will resemble that of untreated cells. In contrast, the cells with the empty vector or overexpressing wild-type FTase will show the expected drug-induced phenotype.
Conclusion
The convergence of results from both genetic knockdown/knockout and genetic rescue experiments provides the most robust validation of a compound's on-target effects. While pharmacological data is essential, these genetic approaches are indispensable for confirming that the biological activity of this compound in a cellular context is a direct consequence of its inhibition of farnesyltransferase. This level of validation is crucial for the continued development and potential clinical application of this compound and other targeted therapies.
References
- 1. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Farnesyl transferase inhibitor resistance probed by target mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mutant form of human protein farnesyltransferase exhibits increased resistance to farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesyl transferase inhibitor resistance probed by target mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Farnesyltransferase Inhibitors: A Comparative Analysis of Lonafarnib and Tipifarnib in Oncology
For Researchers, Scientists, and Drug Development Professionals
Farnesyltransferase inhibitors (FTIs) represent a class of targeted anticancer agents that disrupt key cellular signaling pathways involved in tumor growth and proliferation.[1] Initially developed to inhibit the function of the Ras family of oncoproteins, their mechanism of action is now understood to be more complex, affecting other farnesylated proteins as well.[1] This guide provides a comparative overview of two prominent FTIs, Lonafarnib (B1684561) (SCH66336) and Tipifarnib (R115777), with a focus on their therapeutic potential in specific cancer types, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting Protein Farnesylation
Protein farnesylation is a critical post-translational modification where a 15-carbon farnesyl isoprenoid group is attached to a cysteine residue within a C-terminal "CaaX" motif of a target protein. This process is catalyzed by the enzyme farnesyltransferase (FTase).[2] Farnesylation is essential for the proper membrane localization and function of numerous proteins involved in signal transduction, including the Ras superfamily of small GTPases.[3][4] Dysregulation of these signaling pathways, often due to mutations in genes like RAS, is a hallmark of many cancers.[4]
FTIs, such as Lonafarnib and Tipifarnib, are competitive inhibitors of FTase, preventing the farnesylation of its substrate proteins.[4][5] By blocking this crucial modification, FTIs disrupt the localization and activation of key signaling molecules, thereby impeding downstream pathways that regulate cell proliferation, survival, and differentiation.[3][4] While initially focused on Ras, it's now known that other farnesylated proteins are also affected, contributing to the anticancer effects of these drugs.[1][3]
Comparative Therapeutic Potential in Specific Cancer Types
Both Lonafarnib and Tipifarnib have been evaluated in a variety of solid and hematological malignancies. Their efficacy is often linked to the specific genetic context of the tumor, particularly mutations in genes like HRAS.
Head and Neck Squamous Cell Carcinoma (HNSCC)
Tipifarnib has shown significant promise in patients with recurrent or metastatic HNSCC harboring HRAS mutations.[6][7] In a phase II clinical trial, Tipifarnib demonstrated a high objective response rate (ORR) in this patient population.[6][7]
| Drug | Cancer Type | Biomarker | Key Findings | Reference |
| Tipifarnib | Recurrent/Metastatic HNSCC | HRAS mutation | ORR: 55% (in patients with high variant allele frequency) | [6][7] |
| Median PFS: 5.6 months | [7] | |||
| Median OS: 15.4 months | [7] | |||
| Cetuximab, Nivolumab, Pembrolizumab | Platinum-refractory HNSCC | N/A | Historical ORR: ~15% | [6][7] |
Non-Small Cell Lung Cancer (NSCLC)
Lonafarnib, in combination with paclitaxel (B517696), has demonstrated clinical activity in patients with taxane-refractory/resistant NSCLC.[8]
| Drug Combination | Cancer Type | Patient Population | Key Findings | Reference |
| Lonafarnib + Paclitaxel | Metastatic NSCLC | Taxane-refractory/resistant | ORR: 10% (3 partial responses) | [8][9] |
| Clinical Benefit (PR + SD): 48% | [8][9] | |||
| Median OS: 39 weeks | [8][9] | |||
| Median PFS: 16 weeks | [8][9] |
Peripheral T-cell Lymphoma (PTCL)
Tipifarnib monotherapy has shown encouraging clinical activity in heavily pretreated patients with relapsed/refractory PTCL, particularly the angioimmunoblastic T-cell lymphoma (AITL) subtype.[10]
| Drug | Cancer Type | Patient Population | Key Findings | Reference |
| Tipifarnib | Relapsed/Refractory PTCL | Heavily pretreated | ORR (all PTCL): 39.7% | [10] |
| ORR (AITL): 56.3% | [10] | |||
| Median PFS (all PTCL): 3.5 months | [10] | |||
| Median DOR (AITL): 7.8 months | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of FTIs.
Farnesyltransferase Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of FTase.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the FTI in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations.[11]
-
Enzyme and Inhibitor Incubation: Add recombinant human FTase to the wells of a 96-well black microplate containing the diluted FTI. Incubate at room temperature to allow for inhibitor binding.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the Dansylated-GCVLS peptide substrate and farnesyl pyrophosphate (FPP) to each well.[11]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.[11]
-
Fluorescence Detection: Measure the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for the dansyl fluorophore (e.g., excitation ~340 nm, emission ~485 nm).[11]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value.[11]
Western Blot Analysis of Ras Signaling Pathway
This protocol is used to assess the effect of FTIs on the expression and phosphorylation status of key proteins in the Ras signaling cascade.
Protocol:
-
Cell Lysis: After treating cancer cell lines with the FTI, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.[13]
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.[12]
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins in the Ras signaling pathway (e.g., Ras, Raf, MEK, ERK).[12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[12]
-
-
Detection: Detect the protein bands using a chemiluminescence-based detection system.[12]
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with an FTI.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the FTI and incubate for the desired period (e.g., 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.[14][15]
-
MTS Assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[14][15]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~490 nm for MTS, 570 nm for MTT) using a microplate reader.[14]
Conclusion
Lonafarnib and Tipifarnib have demonstrated notable therapeutic potential in specific cancer contexts, particularly in tumors with defined molecular alterations such as HRAS mutations. While their broad application in oncology has been met with mixed results, these FTIs represent a valuable tool in the precision medicine arsenal. The provided data and protocols offer a foundation for researchers to further explore the utility of farnesyltransferase inhibition in cancer therapy. Future investigations may focus on identifying novel biomarkers of response and exploring rational combination strategies to enhance the efficacy of these agents.
References
- 1. Lonafarnib in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An In-depth Analysis of Lonafarnib's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 3. What is Tipifarnib used for? [synapse.patsnap.com]
- 4. Lonafarnib - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Lonafarnib? [synapse.patsnap.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase II study of the farnesyltransferase inhibitor lonafarnib with paclitaxel in patients with taxane-refractory/resistant nonsmall cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news.cancerconnect.com [news.cancerconnect.com]
- 10. ashpublications.org [ashpublications.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Analysis of Farnesyltransferase Inhibitors: A Focus on L-783483, Tipifarnib, and Lonafarnib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of farnesyltransferase inhibitors (FTIs), with a specific focus on L-783483 in relation to the well-characterized agents, tipifarnib (B1682913) and lonafarnib (B1684561). FTIs are a class of targeted therapies that inhibit the enzyme farnesyltransferase, which is crucial for the post-translational modification of several proteins involved in cell signaling, including the Ras family of oncoproteins.[1][2] By preventing the farnesylation of Ras, these inhibitors can disrupt its localization to the cell membrane and subsequent activation of downstream pro-proliferative pathways.[3]
Note on Data Availability: Extensive searches of publicly available scientific literature and databases did not yield specific pharmacokinetic data for this compound. Therefore, this guide presents a comparative framework using comprehensive data for tipifarnib and lonafarnib, with this compound included as a placeholder to illustrate how it would be compared if such data were accessible.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for tipifarnib and lonafarnib in humans. These parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these drugs.
| Pharmacokinetic Parameter | Tipifarnib | Lonafarnib | This compound |
| Oral Bioavailability (%) | 26.7[4] | Not determined[5] | Data not available |
| Time to Peak Plasma Concentration (Tmax) (hours) | 2 - 4[6] | 2 - 4[5][7] | Data not available |
| Plasma Protein Binding (%) | > 99[6] | ≥ 99[7] | Data not available |
| Apparent Volume of Distribution (Vd/F) (L) | 54.6 (central compartment)[4] | 87.8 - 97.4[7] | Data not available |
| Elimination Half-Life (t½) (hours) | Biphasic, terminal half-life not specified[6] | ~ 4 - 6[8] | Data not available |
| Metabolism | Extensively metabolized, primarily via N-glucuronidation and oxidative pathways[6] | Primarily by CYP3A4/5, with minor contributions from other CYPs[7] | Data not available |
| Primary Route of Excretion | Feces (<6% as parent drug) and urine (as metabolites)[6][8] | Feces (~62% of total dose)[8] | Data not available |
Experimental Protocols
The pharmacokinetic data presented for tipifarnib and lonafarnib were generated from clinical trials. A typical experimental protocol for an in vivo pharmacokinetic study in a preclinical model, such as rats, which is a standard approach in drug development, is outlined below.
Objective: To determine the pharmacokinetic profile of a novel farnesyltransferase inhibitor following intravenous and oral administration in rats.
Animal Model: Male Sprague-Dawley rats (n=3-6 per group).[9]
Drug Formulation and Administration:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline with a solubilizing agent) and administered as a bolus injection via a cannulated vein (e.g., jugular or femoral).[10]
-
Oral (PO): The compound is formulated as a solution or suspension in a vehicle like 0.5% carboxymethylcellulose and administered by oral gavage.[10]
Dosing:
-
At least two dose levels are typically used to assess dose-linearity.[11]
Blood Sampling:
-
Serial blood samples (e.g., 100-200 µL) are collected from a cannulated artery or vein at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[12][13]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.[10]
Bioanalysis:
-
Drug concentrations in plasma are quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[14]
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[15]
-
Oral bioavailability is calculated using the formula: F = (AUCoral / Doseoral) / (AUCiv / Doseiv).[16]
Signaling Pathways and Experimental Workflows
Mechanism of Action of Farnesyltransferase Inhibitors
Farnesyltransferase inhibitors block the farnesylation of Ras proteins, a critical step for their membrane localization and function.[1] This disruption inhibits downstream signaling pathways, such as the Raf-MEK-ERK cascade, which are often constitutively active in cancer.[3][17]
Experimental Workflow for an In Vivo Pharmacokinetic Study
The following diagram illustrates a standard workflow for conducting an in vivo pharmacokinetic study in a preclinical model.
References
- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of tipifarnib in healthy subjects and adult cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Population pharmacokinetics of tipifarnib in healthy subjects and adult cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Lonafarnib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. currentseparations.com [currentseparations.com]
- 14. researchgate.net [researchgate.net]
- 15. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. youtube.com [youtube.com]
- 17. Driven to Death: Inhibition of Farnesylation Increases Ras Activity in Osteosarcoma and Promotes Growth Arrest and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Procedures for L-783483 (Methyl 1-[4-(trifluoromethyl)anilino]isoquinoline-4-carboxylate)
Hazard Assessment and Control
Given that L-783483 is a research compound, its toxicological properties are not well-established. Therefore, it must be assumed to be hazardous.[1] The primary goal is to minimize exposure through all potential routes (inhalation, skin contact, ingestion).[3]
-
Engineering Controls: All handling of this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][4]
-
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to prevent skin and eye contact.[5][6]
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended PPE for handling this compound.[2][7][8]
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield worn over safety glasses. | Protects against splashes and airborne particles.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene for incidental contact). | Prevents skin absorption. The exact glove type should be chosen based on the solvents used.[2] |
| Body Protection | A flame-resistant lab coat. | Protects against splashes and contamination of personal clothing.[2] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills.[4] |
Spill Management Protocol
Accidental spills must be managed promptly and safely. All laboratories should have a well-stocked chemical spill kit readily accessible.[9][10]
For Small Spills (Manageable by lab personnel):
-
Alert Personnel: Immediately notify others in the vicinity.[10]
-
Don PPE: Wear the appropriate PPE as detailed in the table above.[11]
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inwards to prevent spreading.[11][12]
-
Collection: Carefully scoop the absorbed material into a designated, sealable, and chemically compatible container.[9]
-
Labeling: Affix a "Hazardous Waste" label to the container, clearly identifying the contents.[13]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[10]
-
Disposal: Dispose of all contaminated materials (including gloves and wipes) as hazardous waste.[9]
For Large Spills (Beyond the capacity of lab personnel):
-
Evacuate: Immediately evacuate the area.[10]
-
Isolate: Close the doors to the affected area to contain vapors.[14]
-
Notify: Alert your institution's EHS or emergency response team.[14]
Proper Disposal Procedures
The disposal of this compound and associated waste must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13][15]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in a dedicated, durable, and sealable container.[16]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof container. Avoid mixing with other incompatible waste streams.[15][16]
-
Sharps Waste: Needles or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[15]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag.[13]
-
The label must include the full chemical name: "Methyl 1-[4-(trifluoromethyl)anilino]isoquinoline-4-carboxylate (this compound)". Abbreviations are not permissible.[13]
-
Indicate the approximate quantity or concentration of the waste.[13]
-
-
Waste Storage:
-
Waste Pickup:
-
Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[13]
-
Experimental Protocols and Visualizations
Logical Workflow for Disposal of this compound Waste
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. twu.edu [twu.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. hazmatschool.com [hazmatschool.com]
- 6. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 7. realsafety.org [realsafety.org]
- 8. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 11. acs.org [acs.org]
- 12. westlab.com [westlab.com]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. acewaste.com.au [acewaste.com.au]
Essential Safety and Logistical Information for Handling L-783483
For Researchers, Scientists, and Drug Development Professionals
Given the absence of a specific Safety Data Sheet (SDS) for L-783483, this document provides essential guidance on personal protective equipment (PPE), handling, and disposal based on its classification as a farnesyltransferase inhibitor (FTI). This information is compiled from safety data for structurally and functionally similar compounds, such as lonafarnib (B1684561) and tipifarnib, and general protocols for handling investigational cytotoxic agents.
Immediate Safety and Hazard Information
As an investigational compound within the farnesyltransferase inhibitor class, this compound should be handled with caution. Similar compounds have shown potential for reproductive toxicity, organ damage through prolonged or repeated exposure, and irritation to the skin, eyes, and respiratory tract.[1][2][3]
First Aid Measures
In the event of exposure, the following first aid measures are recommended:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][4][5] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1][4][5] |
Personal Protective Equipment (PPE)
A comprehensive safety approach combining engineering controls, administrative procedures, and appropriate PPE is crucial.[6] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Use |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile) should be worn.[4][5] |
| Eye/Face Protection | Safety goggles with side-shields | To protect against splashes and airborne particles.[4][5] |
| Skin and Body Protection | Impervious clothing / Laboratory coat | A lab coat or other protective clothing should be worn to prevent skin contact.[4][5] |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. If dust or aerosols are generated, a suitable respirator should be used.[4][5] |
Operational and Disposal Plans
The handling and disposal of this compound should follow protocols for cytotoxic and investigational drugs to minimize exposure and environmental contamination.
Handling and Storage
-
Ventilation : Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Storage : Keep the container tightly sealed in a cool, dry, and well-ventilated place.[5]
-
Hygiene : Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[4]
Spill Management
In case of a spill, use personal protective equipment and avoid dust formation.[1] Absorb spills with an inert material and place in a designated, sealed container for hazardous waste disposal.
Disposal Plan
All materials that come into contact with this compound are considered potentially hazardous and must be disposed of as cytotoxic waste.[6]
-
Segregation : At the point of generation, segregate all contaminated materials (e.g., unused compound, contaminated PPE, labware) into clearly labeled, leak-proof hazardous waste containers.[6][7]
-
Containerization : Use designated "black" or "yellow" rigid containers for chemotherapy/hazardous waste.[8] Containers should be sealed when three-quarters full to prevent spills.[6]
-
Labeling : All waste containers must be clearly labeled with "Cytotoxic Waste" and other required hazard symbols.[7]
-
Disposal Route : Dispose of waste through a licensed hazardous waste management company. Incineration is the recommended method of destruction for cytotoxic waste.[8][9][10]
-
Documentation : Maintain records of all disposed waste in accordance with institutional and regulatory requirements.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Signaling Pathway Inhibition
This compound is a farnesyltransferase inhibitor. These agents block the farnesylation of proteins, a critical post-translational modification required for their proper function and localization within the cell. A key target of this inhibition is the Ras family of proteins, which are frequently mutated in cancer and play a central role in signal transduction pathways that control cell growth and proliferation.
Caption: Inhibition of the Ras signaling pathway by this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 10. danielshealth.com [danielshealth.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
